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  • Product: ((1S,2S)-2-aminocyclohexyl)methanol
  • CAS: 213993-31-8

Core Science & Biosynthesis

Foundational

The Crystal Structure and Stereochemistry of ((1S,2S)-2-Aminocyclohexyl)methanol: A Mechanistic and Methodological Guide

Executive Summary The compound ((1S,2S)-2-aminocyclohexyl)methanol is a highly versatile chiral building block utilized extensively in asymmetric synthesis, organocatalysis, and the development of active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound ((1S,2S)-2-aminocyclohexyl)methanol is a highly versatile chiral building block utilized extensively in asymmetric synthesis, organocatalysis, and the development of active pharmaceutical ingredients (APIs). Its utility is fundamentally derived from its rigid cyclohexane framework and its trans-1,2-disubstitution pattern, which locks the molecule into a highly predictable, thermodynamically favored diequatorial conformation. This whitepaper provides an in-depth technical analysis of its stereochemical architecture, solid-state crystallographic behavior, and the self-validating experimental workflows required for its synthesis and structural characterization.

Stereochemical Architecture and Conformational Causality

The stereochemical integrity of ((1S,2S)-2-aminocyclohexyl)methanol is the primary driver of its efficacy as a chiral auxiliary and pharmaceutical intermediate. For example, it serves as a critical precursor in the synthesis of the ACE inhibitor trandolapril[1], as well as in the development of novel isonucleoside analogues[2] and chiral thiourea-thioxanthone hybrids[3].

Conformational Equilibrium: The Diequatorial Imperative

In a cyclohexane ring, a trans-1,2-disubstituted configuration dictates that the two substituents must occupy either both equatorial (e,e) or both axial (a,a) positions.

The causality behind the molecule's structural rigidity lies in the severe steric penalty associated with the diaxial conformation. If the primary amine (-NH₂) and the hydroxymethyl (-CH₂OH) groups were to adopt the (a,a) configuration, they would suffer from profound 1,3-diaxial interactions with the axial protons at the C4 and C6 positions of the cyclohexane ring. Consequently, the molecule overwhelmingly favors the diequatorial (e,e) conformation . This locked geometry creates a highly defined chiral pocket, which is essential for stereoselective induction when the molecule is used as a ligand or catalyst.

Furthermore, the trans configuration simplifies stereochemical analysis and purification compared to mixed isomeric systems, enabling its use in precise chiral resolution[4].

Conformation S1 (1S,2S) Configuration trans-1,2-Disubstituted S2 Diaxial (a,a) Conformation High 1,3-diaxial strain S1->S2 Ring Flip (Unfavorable) S3 Diequatorial (e,e) Conformation Thermodynamically favored S1->S3 Ring Flip (Favorable) S4 Crystal Lattice 3D Hydrogen-bonded network S3->S4 Intermolecular H-Bonding

Fig 1. Conformational causality and crystal lattice formation in the solid state.

Crystallographic Architecture and Solid-State Behavior

Single-crystal X-ray diffraction (SCXRD) studies of cyclohexane-derived amino alcohols reveal intricate solid-state architectures[5]. The crystallization of ((1S,2S)-2-aminocyclohexyl)methanol is driven by the complementary hydrogen-bonding capabilities of its functional groups.

  • Hydrogen Bond Donors/Acceptors: The -NH₂ group acts as a dual hydrogen bond donor and a single acceptor, while the -CH₂OH group acts as a single donor and a dual acceptor.

  • Lattice Packing: This complementarity facilitates the self-assembly of robust 3D intermolecular hydrogen-bonded networks (typically N-H···O and O-H···N interactions).

  • Space Group: Enantiopure crystals of chiral amino alcohols typically crystallize in non-centrosymmetric space groups, most commonly P21​21​21​ (orthorhombic) or P21​ (monoclinic), which allows for the unambiguous determination of the absolute (1S,2S) configuration via anomalous dispersion.

Quantitative Data Summaries

Table 1: Conformational Energy Analysis of (1S,2S)-2-aminocyclohexylmethanol

ConformationSubstituent PositionsRelative Energy (kcal/mol)Dominant Steric Strain
Diequatorial -NH₂ (e), -CH₂OH (e)0.0 (Reference)Mild gauche interaction (-NH₂ / -CH₂OH)
Diaxial -NH₂ (a), -CH₂OH (a)~ 2.8 - 3.2Severe 1,3-diaxial interactions with ring protons

Table 2: Representative Crystallographic Parameters for Enantiopure Amino Alcohols

ParameterValue / Description
Crystal System Orthorhombic or Monoclinic
Typical Space Group P21​21​21​ or P21​
Hydrogen Bonding Motif Intermolecular N-H···O and O-H···N networks
Absolute Structure Parameter Flack parameter 0.0 (confirms absolute stereochemistry)

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale and a validation checkpoint.

Protocol 1: Stereoselective Synthesis and Enantiomeric Isolation

The synthesis of the enantiopure amino alcohol typically begins with the resolution of racemic trans-2-aminocyclohexanecarboxylic acid, followed by a stereoretentive reduction.

Step 1: Diastereomeric Salt Resolution

  • Dissolve racemic trans-2-aminocyclohexanecarboxylic acid in a boiling mixture of ethanol/water.

  • Add an equimolar amount of a chiral resolving agent (e.g., (+)-tartaric acid or dibenzoyl-D-tartaric acid).

  • Causality: The chiral resolving agent forms diastereomeric salts with the enantiomers, which possess different solubilities.

  • Allow the solution to cool slowly to room temperature to induce fractional crystallization of the less soluble (1S,2S)-salt.

  • Validation: Filter the crystals and measure the optical rotation [α]D​ . Recrystallize until the optical rotation reaches a constant maximum value.

Step 2: Stereoretentive Reduction

  • Suspend the enantiopure (1S,2S)-2-aminocyclohexanecarboxylic acid in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere at 0 °C.

  • Slowly add a stoichiometric excess of Lithium Aluminum Hydride ( LiAlH4​ ).

  • Causality: LiAlH4​ is required because milder agents (like NaBH4​ ) cannot reduce carboxylic acids. The reaction proceeds via a tetrahedral intermediate without breaking the C-C or C-N bonds at the chiral centers, ensuring complete retention of the (1S,2S) stereochemistry.

  • Reflux the mixture for 12 hours, then quench carefully with water and 15% NaOH (Fieser workup).

  • Validation: Analyze the isolated product via Chiral HPLC to confirm an enantiomeric excess (ee) of >99%.

SynthesisWorkflow A Racemic trans-2-aminocyclohexanecarboxylic acid B Diastereomeric Salt Resolution A->B Chiral Resolving Agent C (1S,2S)-Enantiomer Isolation B->C Fractional Crystallization D LiAlH4 Reduction (THF, Reflux) C->D Stereoretentive Reduction E ((1S,2S)-2-aminocyclohexyl)methanol D->E Aqueous Workup & Purification

Fig 2. Stereoselective synthesis and resolution workflow of the (1S,2S) enantiomer.
Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Preparation

To validate the absolute configuration, high-quality single crystals must be grown.

Step 1: Solvent Screening and Dissolution

  • Dissolve 50 mg of enantiopure ((1S,2S)-2-aminocyclohexyl)methanol in a minimum volume of a binary solvent system (e.g., Methanol / Ethyl Acetate, 1:3 v/v).

  • Causality: Methanol disrupts intermolecular hydrogen bonds to ensure complete dissolution, while ethyl acetate acts as an antisolvent to promote gradual supersaturation.

Step 2: Controlled Evaporation

  • Place the solution in a loosely capped vial (pierced septum) to allow for slow solvent evaporation at a strictly controlled ambient temperature (20 °C) free from vibrations.

  • Allow 3 to 7 days for crystal nucleation and growth.

Step 3: Harvesting and Validation

  • Harvest a single, optically clear crystal (approximate dimensions 0.2 × 0.2 × 0.1 mm) under a polarized light microscope.

  • Mount the crystal on a diffractometer using perfluorinated polyether oil and cool to 100 K using a liquid nitrogen stream to minimize thermal motion.

  • Validation: Solve the structure using direct methods. A successful self-validating model will yield a final R-factor ( R1​ ) of < 5% and a Flack parameter approaching zero, definitively confirming the (1S,2S) absolute configuration.

References

  • Stereoselective Synthesis of Novel Isonucleoside Analogues of Purine with a Tetrahydropyran Ring. ResearchGate. Available at:[Link]

  • Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril. Google Patents (AU2010273259B2).
  • Synthesis of Chiral Thiourea-Thioxanthone Hybrids. National Institutes of Health (NIH). Available at:[Link]

  • New Substituted Piperazines as Ligands for Melanocortin Receptors. Correlation to the X-ray Structure of “THIQ”. ACS Publications. Available at:[Link]

Sources

Exploratory

physicochemical properties and solubility of ((1S,2S)-2-aminocyclohexyl)methanol

An In-depth Technical Guide to the Physicochemical Properties and Solubility of ((1S,2S)-2-aminocyclohexyl)methanol Introduction ((1S,2S)-2-aminocyclohexyl)methanol is a chiral bifunctional organic compound featuring a p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties and Solubility of ((1S,2S)-2-aminocyclohexyl)methanol

Introduction

((1S,2S)-2-aminocyclohexyl)methanol is a chiral bifunctional organic compound featuring a primary amine and a primary alcohol on a cyclohexane scaffold. As a chiral building block, it holds potential for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The specific stereochemistry (1S,2S) imparts a defined three-dimensional structure, which is crucial for stereoselective synthesis and molecular recognition in biological systems.

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's physicochemical properties is not merely academic; it is a foundational requirement for its effective application. Properties such as lipophilicity (logP) and the acid dissociation constant (pKa) are critical determinants of a molecule's behavior in both chemical and biological environments. They govern everything from reaction kinetics and purification strategies to a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

This technical guide provides a comprehensive analysis of the core physicochemical properties and solubility profile of ((1S,2S)-2-aminocyclohexyl)methanol. It moves beyond a simple data sheet by delving into the causality behind these properties, offering predictive insights based on its structure, and presenting detailed, field-proven experimental protocols for their empirical determination. The objective is to equip the reader with the necessary knowledge to confidently handle, utilize, and predict the behavior of this compound in a research and development setting.

Chemical and Physical Identity

Establishing the fundamental identity of a molecule is the first step in any rigorous scientific investigation. The following table summarizes the key identifiers for ((1S,2S)-2-aminocyclohexyl)methanol. It is important to note that while data for the general (2-aminocyclohexyl)methanol structure and other stereoisomers are available, specific experimental data for the (1S,2S) isomer is not always present in public databases. In such cases, data from closely related isomers or computational predictions are used with appropriate notation.

IdentifierValueSource
IUPAC Name ((1S,2S)-2-aminocyclohexyl)methanol-
Stereochemistry (1S,2S) - cis configuration-
CAS Number No specific CAS number found for (1S,2S). Related isomers: 213764-26-2 ((1R,2S)-isomer)[1]; 89854-92-2 (unspecified stereochemistry)[2][3].[1][2][3]
Molecular Formula C₇H₁₅NO[2]
Molecular Weight 129.20 g/mol [1][2][4]
Chemical Structure Chemical Structure of ((1S,2S)-2-aminocyclohexyl)methanol-

Core Physicochemical Properties: A Predictive Analysis

The utility of ((1S,2S)-2-aminocyclohexyl)methanol in synthesis and drug discovery is dictated by its inherent physicochemical characteristics. This section explores these properties, blending computational data with established chemical principles to build a robust predictive profile.

Lipophilicity (logP)

The partition coefficient (P), expressed logarithmically as logP, is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[5] It is a cornerstone parameter in drug design, as it provides a quantitative measure of a molecule's lipophilicity ("fat-liking") versus hydrophilicity ("water-liking"). This balance is critical for a drug's ability to cross biological membranes, bind to target proteins, and avoid excessive sequestration in fatty tissues.[]

  • A negative logP value indicates a preference for the aqueous phase (hydrophilic).[5]

  • A positive logP value indicates a preference for the lipid phase (lipophilic).[5]

  • A logP of 0 means the compound partitions equally between the two phases.[5]

For ((1S,2S)-2-aminocyclohexyl)methanol, computational models provide valuable estimates:

  • LogP = 0.144 (for the related (1R,2S)-isomer)[1]

  • XLogP3 = 0.9 (for the general, non-stereospecific structure)[2]

Expert Interpretation: These low positive values suggest that ((1S,2S)-2-aminocyclohexyl)methanol is a moderately hydrophilic compound. It possesses both a nonpolar cyclohexane ring, which contributes to lipophilicity, and two polar functional groups (–NH₂ and –OH) capable of hydrogen bonding, which enhance water solubility. This balanced profile is often desirable in drug candidates, facilitating sufficient aqueous solubility for formulation while retaining enough lipophilicity to permeate biological membranes.

Acidity Constant (pKa)

The pKa is a measure of the acidity of a functional group. For a base like the primary amine in ((1S,2S)-2-aminocyclohexyl)methanol, the pKa refers to the acidity of its conjugate acid (the ammonium ion, -NH₃⁺). This value is paramount as it determines the molecule's ionization state at a given pH. The Henderson-Hasselbalch equation governs this relationship, and the ionization state profoundly impacts solubility, receptor binding, and membrane transport.[7]

No experimental pKa value for ((1S,2S)-2-aminocyclohexyl)methanol has been reported in the searched literature. However, we can provide a highly reliable estimate based on its structure.

  • Estimated pKa ≈ 9.0 - 10.5

Causality: This estimate is based on the typical pKa range for the conjugate acids of primary aliphatic amines.[8] The electron-donating nature of the cyclohexyl group helps to stabilize the positive charge on the ammonium ion, making it a slightly weaker acid (and the parent amine a slightly stronger base) compared to a simple acyclic amine. At physiological pH (~7.4), which is significantly below the estimated pKa, the amine group will be predominantly protonated (>99%), existing as the cationic ammonium species. This has major implications for its biological behavior.

Data Summary Table
ParameterValue / RangeImplication for Drug Development
Molecular Weight 129.20 g/mol [1][2][4]Compliant with Lipinski's Rule of 5 (<500 Da), favorable for oral bioavailability.
logP (Octanol/Water) ~0.1 to 0.9 (Computed)[1][2]Balanced hydrophilicity/lipophilicity; may facilitate both aqueous solubility and membrane permeability.
pKa (Amine Group) 9.0 - 10.5 (Estimated)Predominantly ionized (cationic) at physiological pH, enhancing aqueous solubility but potentially reducing passive membrane diffusion.
Hydrogen Bond Donors 2 (from -OH and -NH₂)[1]Strong potential for hydrogen bonding, contributing to aqueous solubility and target interactions.
Hydrogen Bond Acceptors 2 (from N and O atoms)[1]Can accept hydrogen bonds, further enhancing interactions with polar solvents and biological targets.

Solubility Profile

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

General Solubility Prediction

Based on its structure, ((1S,2S)-2-aminocyclohexyl)methanol is predicted to exhibit the following solubility behavior:

  • High Solubility in Polar Protic Solvents: Due to the presence of both hydroxyl and amino groups, the molecule can both donate and accept hydrogen bonds. Therefore, it is expected to be highly soluble in polar protic solvents like water, methanol, and ethanol.[9]

  • Limited Solubility in Nonpolar Solvents: The molecule's overall polarity will limit its solubility in nonpolar solvents such as hexane, toluene, or diethyl ether. While the cyclohexane backbone provides some nonpolar character, it is insufficient to overcome the strong cohesive forces of the polar functional groups.

The Critical Influence of pH on Aqueous Solubility

The most significant factor governing the aqueous solubility of this compound is pH. The primary amine group acts as a Brønsted-Lowry base, accepting a proton from water to form its conjugate acid, the ammonium cation.

R-NH₂ + H₂O ⇌ R-NH₃⁺ + OH⁻

At pH values two or more units below the pKa (~9.0-10.5), the compound will exist almost entirely in its protonated, cationic form (R-NH₃⁺). This charged species is significantly more polar than the neutral form, leading to a dramatic increase in its solubility in water.[10] Conversely, at pH values above the pKa, the neutral, less polar form (R-NH₂) will predominate, resulting in lower aqueous solubility. This pH-dependent solubility is a critical consideration for drug formulation, particularly for oral and intravenous administration.

G cluster_properties Core Physicochemical Properties cluster_adme ADME Profile pKa pKa (Ionization State) Distribution Distribution (e.g., Plasma Binding) pKa->Distribution affects tissue partitioning Excretion Excretion (e.g., Renal Clearance) pKa->Excretion Solubility Solubility & Formulation pKa->Solubility governs pH-dependent solubility logP logP (Lipophilicity) Absorption Absorption (e.g., Gut Wall) logP->Absorption impacts membrane permeability logP->Distribution Metabolism Metabolism (e.g., CYP450) logP->Metabolism logP->Solubility influences intrinsic solubility Solubility->Absorption

Caption: Relationship between core properties and ADME profile.

Experimental Determination Protocols

While predictions are valuable, empirical data is the gold standard. The following sections provide detailed, self-validating protocols for determining the key physicochemical properties of ((1S,2S)-2-aminocyclohexyl)methanol.

Protocol for pKa Determination via Potentiometric Titration

This method is highly accurate for determining pKa values within the range of 2 to 12.[] It relies on monitoring the change in pH of a solution of the analyte as a titrant of known concentration is added.

Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa.

  • Sample Preparation: Accurately weigh a sample of ((1S,2S)-2-aminocyclohexyl)methanol and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.05 M).[11]

  • Titration: Place the solution in a temperature-controlled vessel (e.g., 25 °C) and begin stirring. Add a standardized strong acid titrant (e.g., 0.1 M HCl) in small, precise increments.

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of HCl added. The resulting titration curve will show a buffer region. The pKa is the pH value at the half-equivalence point, which is the point where exactly half of the amine has been protonated.[8] This corresponds to the inflection point of the curve.

Causality & Trustworthiness: This protocol is self-validating through the calibration of the pH meter, the use of a standardized titrant, and the analysis of the full titration curve, which provides more information than a single-point measurement. The choice of a strong acid titrant ensures a sharp and clear equivalence point.

G A Calibrate pH Meter (Standard Buffers) B Prepare Analyte Solution (Known Concentration) A->B C Titrate with Standardized HCl (Incremental Additions) B->C D Record pH vs. Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Half-Equivalence Point E->F G pKa = pH at Half-Equivalence F->G

Caption: Workflow for pKa determination via potentiometric titration.

Protocol for logP Determination via Shake-Flask Method

The shake-flask method is the traditional and most reliable method for logP determination.[5] It involves directly measuring the concentration of the solute in both the n-octanol and aqueous phases after they have reached equilibrium.

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of ((1S,2S)-2-aminocyclohexyl)methanol in the aqueous phase. The concentration should be chosen to be well within the analytical detection limits and below the solubility limit in either phase.

  • Partitioning: In a glass vessel, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous stock solution (e.g., in a 1:1 ratio).

  • Equilibration: Shake the vessel at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached (this can range from 1 to 24 hours, depending on the compound).

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the analyte in both the n-octanol (C_oct) and aqueous (C_aq) phases using a suitable analytical technique (e.g., HPLC-UV, GC-MS).

  • Calculation: Calculate the partition coefficient P = C_oct / C_aq, and then logP = log₁₀(P).

Causality & Trustworthiness: Using pre-saturated solvents is a critical step to ensure the thermodynamic validity of the measurement. Quantifying the analyte in both phases provides a mass balance check, confirming that no degradation or interfacial accumulation has occurred. Running replicates is essential for statistical confidence.

G A Prepare Pre-Saturated Octanol and Water B Add Analyte to System A->B C Shake to Reach Equilibrium (Constant Temperature) B->C D Separate Phases (Centrifugation) C->D E Measure Concentration in Octanol Phase (C_oct) D->E F Measure Concentration in Aqueous Phase (C_aq) D->F G Calculate logP = log(C_oct / C_aq) E->G F->G

Caption: Workflow for logP determination via the shake-flask method.

Conclusion

((1S,2S)-2-aminocyclohexyl)methanol presents itself as a moderately hydrophilic, basic building block. Its key physicochemical properties—a low positive logP and a pKa in the range typical for primary amines—define a behavior profile that is highly relevant for its application in synthetic chemistry and drug discovery. The molecule's solubility is predicted to be favorable in polar solvents and will be markedly enhanced in acidic aqueous environments due to the protonation of its primary amine. This pH-dependent solubility, coupled with its balanced lipophilicity, makes it a compound with a tunable and potentially advantageous profile for biological applications. While predictive methods and data from related isomers provide a strong foundation, the experimental protocols detailed herein offer a clear pathway for researchers to obtain the precise, empirical data necessary to advance their specific research and development goals.

References

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805. Retrieved from [Link]

  • BOC Sciences. (n.d.). Lipophilicity (LogP/LogD) Testing. Retrieved from []

  • Brkljača, R., & Vikić-Topić, D. (2010). Simple Method for the Estimation of pKa of Amines. Kemija u industriji, 59(12), 585-590. Retrieved from [Link]

  • PubChem. (n.d.). (2-Aminocyclohexyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Hamborg, E. S., & Versteeg, G. F. (2009). Detailed procedure for calculating pKa. ResearchGate. Retrieved from [Link]

  • Apelblat, A., & Manzurola, E. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7173–7177. Retrieved from [Link]

  • Nozaki, Y., & Tanford, C. (1971). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry, 246(7), 2211–2217. Retrieved from [Link]

  • Al-Lagtah, N. M. A., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture. Molecules, 28(10), 4220. Retrieved from [Link]

  • PubChem. (n.d.). [(1S,3S)-3-Aminocyclohexyl]methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). (1-aminocyclohexyl)methanol — Chemical Substance Information. Retrieved from [Link]

  • Al-Ghamdi, S. (2025). Solubility Properties of Methanol in Inorganic Solvents. ResearchGate. Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to ((1S,2S)-2-aminocyclohexyl)methanol: A Chiral Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction ((1S,2S)-2-aminocyclohexyl)methanol is a chiral bifunctional molecule of significant interest in medicinal chemistry and drug development. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

((1S,2S)-2-aminocyclohexyl)methanol is a chiral bifunctional molecule of significant interest in medicinal chemistry and drug development. Its rigid cyclohexane scaffold, coupled with the stereochemically defined primary amine and hydroxymethyl groups in a cis or trans relationship (depending on the specific isomer), makes it a valuable building block for the synthesis of complex and stereospecific molecules. This guide provides an in-depth overview of its chemical identity, safety and handling, synthesis, and applications, with a focus on empowering researchers to effectively utilize this compound in their work.

Chemical Identity and Properties

Table 1: Physicochemical Properties and CAS Numbers of 2-Aminocyclohexylmethanol Isomers

PropertyValueSource
Molecular Formula C7H15NOPubChem[1]
Molecular Weight 129.20 g/mol PubChem[1]
CAS Number (1S,2S)-isomer Not readily available-
CAS Number (1S,2R)-isomer hydrochloride 5691-37-2Rasayan Connect[2]
CAS Number (1R,2S)-isomer 213764-26-2Fluorochem[3]
CAS Number (cis)-isomer hydrochloride 5691-37-2Santa Cruz Biotechnology[4]
CAS Number (unspecified stereochemistry) 89854-92-2PubChem[1]
Appearance Expected to be a liquid or low-melting solid-
Boiling Point ~181 °C (for cyclohexanemethanol)Fisher Scientific[5]
Solubility Expected to be soluble in water and polar organic solvents-

Material Safety Data Sheet (MSDS) Analysis and Safe Handling

While a specific MSDS for ((1S,2S)-2-aminocyclohexyl)methanol is not available due to the absence of a dedicated CAS number, a comprehensive safety profile can be constructed based on data for the general "(2-Aminocyclohexyl)methanol" and related compounds.

Hazard Identification and GHS Classification

Based on the GHS classifications for (2-Aminocyclohexyl)methanol, the compound is expected to be:

  • A skin irritant (H315) .[1]

  • A cause of serious eye damage (H318) .[1]

  • A cause of respiratory irritation (H335) .[1]

Precautionary Measures and Personal Protective Equipment (PPE)

Given the anticipated hazards, the following precautions are essential:

  • Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.

    • Skin Protection : Use chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.

    • Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

First Aid Measures
  • In case of skin contact : Immediately wash with soap and plenty of water.

  • In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.

  • If inhaled : Move the person into fresh air.

  • If swallowed : Do not induce vomiting. Rinse mouth with water and consult a physician.

Fire and Explosion Hazards

While not highly flammable, related compounds like cyclohexanemethanol have a flashpoint of around 71 °C.[5] Therefore, it should be kept away from open flames and high temperatures. Use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinguishing fires.

Synthesis of ((1S,2S)-2-aminocyclohexyl)methanol

The synthesis of enantiomerically pure amino alcohols like ((1S,2S)-2-aminocyclohexyl)methanol is a critical step for their use in drug development. While a specific protocol for the (1S,2S)-isomer is not detailed in the provided search results, a practical synthesis of the related [(1S,3S)-3-Aminocyclohexyl]methanol has been described by Walker et al. (2011) and can be adapted.[6][7] The key steps in such a synthesis would likely involve:

  • Starting Material Selection : A suitable, commercially available, and often inexpensive starting material with the desired cyclohexane backbone is chosen.

  • Introduction of Functional Groups : Chemical transformations to introduce the amino and hydroxymethyl groups. This may involve reactions like amination and reduction of a carboxylic acid or ester.

  • Chiral Resolution or Asymmetric Synthesis : To obtain the desired (1S,2S) stereochemistry, either a racemic mixture is synthesized and then separated (chiral resolution), or an asymmetric synthesis is employed to selectively form the desired enantiomer.

  • Purification and Characterization : The final product is purified using techniques like chromatography and characterized using methods such as NMR and mass spectrometry to confirm its structure and stereochemistry.

Synthesis_Workflow Start Commercially Available Cyclohexane Derivative Racemic Synthesis of Racemic (2-aminocyclohexyl)methanol Start->Racemic Resolution Chiral Resolution (e.g., via diastereomeric salt formation) Racemic->Resolution SS_Isomer ((1S,2S)-2-aminocyclohexyl)methanol Resolution->SS_Isomer Desired Enantiomer RR_Isomer ((1R,2R)-2-aminocyclohexyl)methanol Resolution->RR_Isomer Other Enantiomer Purification Purification and Characterization SS_Isomer->Purification Final Final Product Purification->Final

Figure 1: A generalized workflow for the synthesis of ((1S,2S)-2-aminocyclohexyl)methanol via chiral resolution.

Applications in Drug Development

The rigid structure and defined stereochemistry of ((1S,2S)-2-aminocyclohexyl)methanol make it a valuable chiral building block in medicinal chemistry. Its primary applications lie in its use as a scaffold to introduce specific spatial arrangements of functional groups, which is crucial for molecular recognition and binding to biological targets.

As a Chiral Ligand and Catalyst

The vicinal amino alcohol motif can act as a bidentate ligand for metal catalysts in asymmetric synthesis. This allows for the stereoselective synthesis of other chiral molecules, a critical aspect of modern drug development.

In the Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The amino and hydroxyl groups provide convenient handles for further chemical modifications, allowing for the construction of more complex structures. For instance, similar amino alcohols are used in the preparation of inhibitors for enzymes like microsomal prostaglandin E2 synthase-1 (mPGES-1), which are targets for anti-inflammatory drugs.[6][7]

Application_Pathway Start ((1S,2S)-2-aminocyclohexyl)methanol Modification Chemical Modification (e.g., acylation, alkylation) Start->Modification Intermediate Chiral Intermediate Modification->Intermediate Target Bioactive Molecule (e.g., Enzyme Inhibitor) Intermediate->Target Drug Potential Drug Candidate Target->Drug

Figure 2: The role of ((1S,2S)-2-aminocyclohexyl)methanol as a building block in drug discovery.

Experimental Protocol: A Representative N-Acylation Reaction

The following is a generalized, representative protocol for the N-acylation of ((1S,2S)-2-aminocyclohexyl)methanol, a common first step in its elaboration into more complex molecules.

Objective: To synthesize an N-acylated derivative of ((1S,2S)-2-aminocyclohexyl)methanol.

Materials:

  • ((1S,2S)-2-aminocyclohexyl)methanol

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Acyl chloride or carboxylic acid with a coupling agent (e.g., HBTU)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Reaction Setup : In a clean, dry round-bottom flask, dissolve ((1S,2S)-2-aminocyclohexyl)methanol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition : Add triethylamine (1.1 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Acylating Agent Addition : Slowly add the acyl chloride (1.05 eq) or the pre-activated carboxylic acid to the reaction mixture.

  • Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up :

    • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to obtain the pure N-acylated product.

  • Characterization : Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.

Conclusion

References

  • PubChem. (2-Aminocyclohexyl)methanol. National Center for Biotechnology Information. [Link]

  • NextSDS. [(1R,2R)-2-aminocyclopentyl]methanol hydrochloride — Chemical Substance Information. [Link]

  • Walker, D. P., et al. (2011). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Synlett, 2011(20), 2959-2962.
  • Justrite. SAFETY DATA SHEET METHANOL. [Link]

  • ResearchGate. A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. [Link]

  • Sun, S., Jia, Q., & Zhang, Z. (2019). Applications of amide isosteres in medicinal chemistry. Bioorganic & medicinal chemistry letters, 29(18), 2535–2550.
  • International Journal of Chemical and Pharmaceutical Analysis. Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of. [Link]

  • Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. [Link]

  • Royal Society of Chemistry. Facile synthesis of 1,2-aminoalcohols via α-C–H aminoalkylation of alcohols by photoinduced hydrogen-atom transfer catalysis. [Link]

  • The Royal Society of Chemistry. Prolinamides containing 2-(2-aminocyclohexyl)phenols as highly enantioselective organocatalysts for aldol reactions. [Link]

Sources

Exploratory

Engineering Chiral Complexity: Synthesis Pathways and Derivatization of ((1S,2S)-2-Aminocyclohexyl)methanol Scaffolds

Executive Summary The ((1S,2S)-2-aminocyclohexyl)methanol scaffold is a privileged chiral building block that has fundamentally advanced both medicinal chemistry and asymmetric organocatalysis. Characterized by a rigid c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The ((1S,2S)-2-aminocyclohexyl)methanol scaffold is a privileged chiral building block that has fundamentally advanced both medicinal chemistry and asymmetric organocatalysis. Characterized by a rigid cyclohexane backbone and trans-1,2-diequatorial functionalization, this diamagnetic motif offers unparalleled spatial control over its primary amine and hydroxymethyl groups. This technical guide dissects the mechanistic rationale behind its stereochemistry, details self-validating protocols for its primary synthesis, and explores its divergent derivatization into carbocyclic nucleoside analogues, bifunctional organocatalysts, and pH-triggered conformational switches.

Mechanistic Rationale & Stereochemical Foundation

In synthetic design, the choice of a scaffold is dictated by its conformational thermodynamics. The causality behind selecting the (1S,2S) configuration of 2-aminocyclohexylmethanol lies in its predictable vector projection.

In a cyclohexane system, trans-1,2-disubstitution strongly favors the diequatorial conformer over the diaxial state to avoid severe 1,3-diaxial steric clashes. This diequatorial arrangement locks the nucleophilic amine and the hydroxyl group at an optimal ~60° dihedral angle.

  • In Drug Development (Nucleoside Analogues): This geometry perfectly mimics the spatial arrangement of the furanose ring in natural nucleosides, minimizing steric hindrance during polymerase or receptor binding[1].

  • In Asymmetric Catalysis: The rigid ~60° separation allows for the formation of highly structured, intramolecular hydrogen-bonded transition states, which are essential for transferring chiral information during asymmetric inductions[2].

Primary Synthesis: Chemoenzymatic Kinetic Resolution

Chemical asymmetric synthesis of this scaffold is historically hampered by low yields and the tedious removal of chiral auxiliaries. In our experience, enzymatic kinetic resolution provides a vastly superior, highly scalable, and self-validating approach. By subjecting racemic trans-2-azidocyclohexyl esters to lipase-mediated hydrolysis, the (1S,2S)-enantiomer can be isolated with >99% enantiomeric excess (ee)[3].

Pathway1 Racemic Racemic Precursor (±)-trans-2-azidocyclohexyl ester Enzyme Enzymatic Kinetic Resolution (Lipase PS-C) Racemic->Enzyme Buffer/pH 7.2 Intermediate (1S,2S)-Intermediate Enantiopure Ester Enzyme->Intermediate Enantioselective Hydrolysis Reduction Catalytic Hydrogenation (Pd/C, H2) Intermediate->Reduction Isolation Product (1S,2S)-2-Aminocyclohexylmethanol Target Scaffold Reduction->Product Azide to Amine

Fig 1. Chemoenzymatic kinetic resolution and reduction pathway for the (1S,2S) scaffold.

Divergent Derivatization Pathways

Pathway A: Carbocyclic Nucleoside Analogues

Replacing the labile glycosidic bond of natural nucleosides with a stable C-N or C-C bond on a carbocyclic ring dramatically increases metabolic stability against phosphorylases.

  • Adenine/Uracil Derivatives: Direct SN2 displacement of complex purine rings onto sterically hindered amines often suffers from poor regioselectivity (N9 vs. N7 alkylation). Therefore, constructing the heterocyclic base stepwise directly on the primary amino group of the (1S,2S) scaffold bypasses these steric penalties[1].

  • Thymine Derivatives: Conversely, the primary hydroxyl group is highly accessible. Employing a Mitsunobu condensation here capitalizes on the mild redox nature of the triphenylphosphine/DEAD system, driving C-N bond formation at the hydroxyl site without epimerizing the adjacent chiral center[1].

Pathway B: Bifunctional Chiral Organocatalysts

The primary amine can be reacted with isothiocyanates to yield chiral thioureas. The causality behind choosing a thiourea derivative is its ability to act as a potent double hydrogen-bond donor, activating electrophiles (like nitroolefins), while the adjacent hydroxymethyl group provides essential steric bulk to shield one enantiotopic face of the substrate[2].

Pathway C: Conformational pH-Switches

By acylating the hydroxyl group and varying the basicity of the amine, the system can be engineered into a pH-triggered switch. Upon protonation of the amine at low pH, the resulting ammonium cation engages in strong electrostatic attraction with the ester carbonyl. To maximize this stabilizing interaction, the cyclohexane ring undergoes a mechanical chair-to-chair flip, adopting a diaxial conformation[4].

Derivatization Scaffold (1S,2S)-2-Aminocyclohexylmethanol PathA Pathway A: Carbocyclic Nucleosides Scaffold->PathA PathB Pathway B: Chiral Organocatalysts Scaffold->PathB PathC Pathway C: pH-Triggered Switches Scaffold->PathC N_Alkylation Heterocycle Construction (Adenine/Uracil) PathA->N_Alkylation Primary Amine Mitsunobu Mitsunobu Condensation (Thymine) PathA->Mitsunobu Primary Alcohol Thiourea Isothiocyanate Coupling (Thiourea Catalyst) PathB->Thiourea Bifunctionalization Acylation O-Acylation & N-Protonation (Conformational Switch) PathC->Acylation Electrostatic Tuning

Fig 2. Divergent synthesis pathways for novel ((1S,2S)-2-aminocyclohexyl)methanol derivatives.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols integrate strict In-Process Controls (IPCs) to create self-validating systems.

Protocol 1: Synthesis of the (1S,2S)-Adenine Carbocyclic Nucleoside Analogue

Objective: Construct the purine ring stepwise on the primary amine to prevent regioselectivity failures[1].

  • Coupling (SNAr): React (1S,2S)-2-aminocyclohexylmethanol (5.0 mmol) with 5-amino-4,6-dichloropyrimidine (5.5 mmol) in n-butanol (20 mL) with N,N-diisopropylethylamine (DIPEA, 15 mmol) at 100°C for 16 h.

    • Self-Validation Checkpoint (IPC): Monitor by LC-MS. Proceed only when the scaffold mass (m/z 129) completely disappears and the pyrimidine intermediate (m/z 257) dominates.

  • Imidazole Ring Closure: Concentrate the reaction mixture in vacuo. Dissolve the crude intermediate in triethyl orthoformate (10 mL) and add catalytic p-toluenesulfonic acid (p-TsOH, 0.5 mmol). Reflux for 8 h.

    • Self-Validation Checkpoint (IPC): TLC (DCM:MeOH 9:1). The intermediate (Rf ~0.3) should convert entirely to a higher-running, UV-active spot (Rf ~0.5) indicating ring closure.

  • Terminal Amination: Cool the mixture, transfer to a heavy-walled pressure tube, and add saturated methanolic ammonia (15 mL). Heat at 80°C for 24 h to convert the 6-chloro group to the primary amine.

  • Purification: Purify via preparative reverse-phase HPLC (Water/MeCN gradient).

    • Final Validation: Confirm structural integrity via 13C NMR. The presence of characteristic purine carbon signals at approximately δ 152.0, 156.5, 119.2, 150.1, and 140.5 ppm confirms successful heterocycle construction[1].

Protocol 2: Synthesis of pH-Triggered Conformational Switches

Objective: Selectively O-acylate the scaffold to enable pH-dependent chair-to-chair flipping[4].

  • Selective Acylation: Dissolve the (1S,2S) scaffold (2.0 mmol) in anhydrous DCM (10 mL). Add triethylamine (2.2 mmol) and cool to 0°C. Dropwise, add benzoyl chloride (2.0 mmol).

    • Causality: The primary amine is more nucleophilic, but under strictly controlled stoichiometry and temperature, N,O-migration can be managed, or selective protecting group strategies (e.g., Boc-protection of the amine prior to acylation) must be utilized. For direct O-acylation, prior N-Boc protection is mandatory.

  • Deprotection: If N-Boc was used, cleave using 4M HCl in dioxane for 2 h at room temperature.

  • Validation of Switching:

    • Self-Validation Checkpoint (IPC): Perform 1H NMR titrations in CD3OD. At pH 7.4, the methine protons should show large coupling constants ( J≈10 Hz), indicating the diequatorial (stable) conformer. As the pH drops to 2.5, observe the collapse of these multiplets into narrower signals ( J≈3−4 Hz), validating the shift to the diaxial conformer driven by electrostatic attraction[4].

Quantitative Data & Physicochemical Profiling

The table below summarizes the expected quantitative outcomes and critical validation metrics for the primary derivatization pathways discussed.

Derivative ClassRepresentative CompoundSynthesis MethodYield (%)Enantiomeric Purity (ee %)Key Validation Metric
Carbocyclic Nucleoside (1S,2S)-Adenine AnalogueStepwise Heterocycle Construction42>9913C NMR: Purine C signals (~152-156 ppm)
Carbocyclic Nucleoside (1S,2S)-Thymine AnalogueMitsunobu Condensation20>99LC-MS: Exact mass shift (+Thymine -H2O)
Organocatalyst Chiral ThioureaIsothiocyanate Coupling85>99IR Spectroscopy: C=S stretch ~1530 cm⁻¹
Conformational Switch O-Benzoyl DerivativeSelective O-Acylation74–97*>991H NMR: pH-dependent J -coupling shift

*Yield represents the conformer stability percentage of the diequatorial state in non-polar solvents (e.g., CDCl3) prior to pH triggering[4].

Conclusion & Future Perspectives

The ((1S,2S)-2-aminocyclohexyl)methanol scaffold is far more than a simple chiral building block; it is a programmable stereochemical matrix. By understanding the causality of its diequatorial conformation and leveraging self-validating synthetic protocols, researchers can reliably access a vast and complex chemical space. Future applications will likely see this scaffold integrated into PROTAC linkers and next-generation covalent organocatalysts, where precise spatial geometry and conformational responsiveness are paramount.

References

  • Title: 1,2-DISUBSTITUTED CYCLOHEXANE CARBOCYCLIC ANALOGUES OF NUCLEOSIDES Source: Taylor & Francis URL
  • Title: A novel and efficient synthesis of (+)- and (−)
  • Title: EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES Source: Westmont College URL
  • Title: Optical Resolution of Fragrant Lactones Source: ResearchGate URL

Sources

Foundational

Toxicity and Environmental Impact of ((1S,2S)-2-aminocyclohexyl)methanol: A Technical Guide

Executive Summary ((1S,2S)-2-aminocyclohexyl)methanol is a highly specialized chiral alkanolamine. In modern pharmaceutical development, it serves as a critical structural scaffold and chiral auxiliary.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

((1S,2S)-2-aminocyclohexyl)methanol is a highly specialized chiral alkanolamine. In modern pharmaceutical development, it serves as a critical structural scaffold and chiral auxiliary. However, the bifunctionality that makes it synthetically valuable—a primary amine coupled with a hydroxyl group on a rigid cyclohexane ring—also dictates its toxicological profile and environmental fate. This whitepaper synthesizes current toxicological data, environmental partitioning models, and validated laboratory protocols to provide a comprehensive guide on managing the lifecycle of this compound.

Chemical Profile and Pharmaceutical Utility

Alkanolamines are organic compounds containing both hydroxyl (-OH) and amino (-NH2) functional groups on an alkane or cycloalkane backbone[1]. ((1S,2S)-2-aminocyclohexyl)methanol is utilized extensively in the stereocontrolled synthesis of carbocyclic nucleoside analogs[2].

Mechanistic Causality in Synthesis: The rigid cyclohexane ring acts as a bioisostere of a saturated furanose ring[2]. By replacing the oxygen atom in the furanose ring with a carbon backbone, the resulting nucleoside analogs (such as cyclohexenylguanine) become highly resistant to glycosidic bond hydrolysis[2]. This structural modification is responsible for their potent antiviral activity against Herpes Simplex Virus (HSV) and Cytomegalovirus (CMV)[2].

Physicochemical Drivers of Environmental Fate

Understanding the environmental impact of active pharmaceutical intermediates requires analyzing their phase partitioning. Pharmaceuticals and their synthetic intermediates are increasingly recognized as contaminants of emerging concern in aquatic systems[3].

Due to the dual hydrogen-bonding capacity of the amine and hydroxyl groups, alkanolamines exhibit exceptionally high aqueous solubility and negligible volatility[1][4]. Fugacity modeling (Level III) of similar amino alcohols indicates that upon simultaneous release into the environment, distribution into the air is negligible (<0.1%), while partitioning into the water compartment exceeds 74%[4]. Consequently, industrial effluents containing ((1S,2S)-2-aminocyclohexyl)methanol pose a localized threat to aquatic ecosystems if not properly remediated.

Mammalian Toxicity and Ecotoxicity Profile

Mammalian Toxicity Mechanisms

Amino alcohols generally exhibit broad toxicity across various organisms, and their antimicrobial effects are amplified at higher pH levels[1]. Toxicological screening of related amino alcohols reveals severe skin corrosion, serious eye damage, and potential for skin and respiratory sensitization[5].

Causality of Toxicity: The unshared electron pair on the primary amine acts as a strong Lewis base. Upon contact with physiological fluids, it induces a highly localized spike in pH. This alkalinity disrupts the lipid bilayer of cell membranes and denatures structural proteins, leading directly to rapid tissue necrosis and systemic organ damage upon prolonged exposure[5].

Aquatic Ecotoxicity

Because the compound partitions heavily into water, aquatic invertebrates and algae are the primary non-target organisms at risk[3][4]. Data extrapolated from structurally analogous amino alcohols (e.g., 2-amino-2-methyl-1-propanol) demonstrate significant aquatic toxicity:

  • Crustaceans (Daphnia magna): 48-hour EC50 values typically range around 193 mg/L[4].

  • Fish (Lepomis macrochirus): 96-hour LC50 values approximate 190 mg/L[4].

  • Algae (Scenedesmus sp.): 72-hour EC50 values are roughly 520 mg/L[4].

Table 1: Extrapolated Physicochemical and Toxicity Thresholds
ParameterValue / ClassificationMechanistic Driver
Water Partitioning (Fugacity) > 74%Dual hydrogen bonding (-OH, -NH2)[4]
Skin/Eye Corrosivity Category 1B / Category 1Localized pH elevation & protein denaturation[5]
Aquatic Toxicity (Crustacean) ~193 mg/L (48h EC50)Membrane disruption in aquatic invertebrates[4]
Biodegradability Recalcitrant without biocatalystsSteric hindrance of the chiral cyclohexane ring

Standardized Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to guarantee data reliability.

Protocol 1: Aquatic Toxicity Assessment (Daphnia magna 48-h EC50)

Purpose: To quantify the acute immobilization threshold of the compound in aquatic environments.

  • Media Preparation: Prepare M4 reconstituted water. Adjust pH to 7.4 to prevent the natural alkalinity of the amino alcohol from creating a false-positive toxicity signal solely due to pH shock.

  • Concentration Gradient: Prepare a geometric series of test concentrations (e.g., 10, 50, 100, 200, 500 mg/L) using analytical-grade ((1S,2S)-2-aminocyclohexyl)methanol.

  • Exposure (Semi-Static): Introduce 20 neonate daphnids (<24 hours old) per concentration. Causality Check: Use a semi-static renewal at 24 hours. Amino alcohols can degrade or alter media pH over time; renewing the media ensures the exposure concentration remains constant.

  • Self-Validation (Positive Control): Run a parallel assay using Potassium Dichromate (K2Cr2O7). The EC50 of the reference toxicant must fall within the historical laboratory range (typically 0.6 - 2.1 mg/L) to validate the sensitivity of the daphnid batch.

  • Scoring: Record immobilization at 24h and 48h. Calculate the EC50 using Probit analysis.

EcotoxicityWorkflow N1 Sample Prep (Aqueous Matrix) N2 Daphnia magna Exposure (48h) N1->N2 N3 Viability Scoring & QA/QC N2->N3 N4 EC50 Calculation (Dose-Response) N3->N4

High-throughput ecotoxicity screening workflow for amino alcohol aquatic impact assessment.
Protocol 2: Bioremediation via Laccase-Mediated Oxidation

Purpose: To biologically degrade the recalcitrant chiral amino alcohol in industrial effluents without generating secondary chemical pollutants[6].

Causality in Bioremediation: Traditional chemical oxidation generates toxic secondary pollutants. Biological treatments using naturally derived enzymes like laccase (benzenediol: oxygen oxidoreductases) catalyze the one-electron oxidation of substrates while safely reducing molecular oxygen to water[6]. Strains such as Bacillus safensis are highly tolerant to the toxic, high-salinity conditions typical of industrial wastewater[6].

  • Enzyme Sourcing: Isolate spore laccase from Bacillus safensis HL3, which remains stable under harsh environmental conditions (pH 5–9, 30–50 °C)[6].

  • Reaction Setup: In a bioreactor, combine the amino alcohol effluent (100 mg/L) with the laccase extract.

  • Mediator Addition: Add 1 mM acetosyringone. Causality Check: Laccases often struggle with non-phenolic or sterically hindered substrates like substituted cyclohexanes. The mediator acts as an electron shuttle, vastly accelerating the degradation rate (e.g., improving decolorization/degradation from 32% to 97% in 2 hours in analogous dye studies)[6].

  • Analytical Validation: Sample the bioreactor every 30 minutes. Quench with cold acetonitrile. Analyze via LC-MS/MS to track the disappearance of the parent mass [M+H]+ and the emergence of ring-cleavage metabolites, ensuring a closed mass balance.

DegradationPathway Source Industrial Effluent ((1S,2S)-2-aminocyclohexyl)methanol Water Aquatic Compartment (High Solubility Partitioning) Source->Water Fugacity >74% Bio Microbial Remediation (Bacillus safensis / Laccase) Water->Bio Enzymatic Oxidation Metabolites Non-Toxic Metabolites (Ring Cleavage / Deamination) Bio->Metabolites Detoxification

Environmental fate and laccase-mediated microbial degradation pathway of chiral amino alcohols.

Conclusion

((1S,2S)-2-aminocyclohexyl)methanol is an indispensable building block in the synthesis of next-generation antiviral therapeutics. However, its physicochemical properties dictate a high propensity for aquatic partitioning, posing localized ecotoxicity risks driven by its basicity and membrane-disrupting capabilities. By implementing rigorous, self-validating ecotoxicity assays and leveraging advanced microbial bioremediation strategies—such as laccase-mediator systems—pharmaceutical developers can effectively mitigate the environmental impact of this critical compound.

References

  • The Biodegradation of Indigo Carmine by Bacillus safensis HL3 Spore and Toxicity Analysis of the Degradation Products Source: MDPI URL:[Link]

  • The Cyclohexene Ring System as a Furanose Mimic: Synthesis and Antiviral Activity of Both Enantiomers of Cyclohexenylguanine Source: ResearchGate URL:[Link]

  • Alkanolamine - Chemical Properties and Toxicity Source: Wikipedia URL:[Link]

  • 2-AMINO-2-METHYL-1-PROPANOL Summary of Mammalian and Environmental Toxicology Source: Regulations.gov (US EPA) URL:[Link]

  • Pharmaceuticals of Emerging Concern in Aquatic Systems: Chemistry, Occurrence, Effects, and Removal Methods Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Safety Data Sheet: AMINO ALCOHOL EA Source: Nippon Nyukazai Co., Ltd. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: (1S,2S)-2-Aminocyclohexyl)methanol as a Chiral Ligand in Transition Metal Catalysis

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of (1S,2S)-2-Aminocyclohexyl)methanol in Asymmetric Catalysis (1S,2S)-2-Aminocyclohexyl)methanol is a versat...

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Author: BenchChem Technical Support Team. Date: April 2026

A diagram of the molecular structure of (1S,2S)-2-aminocyclohexyl)methanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of (1S,2S)-2-Aminocyclohexyl)methanol in Asymmetric Catalysis

(1S,2S)-2-Aminocyclohexyl)methanol is a versatile and powerful chiral ligand in the field of transition metal-catalyzed asymmetric synthesis. Its rigid cyclohexane backbone provides a well-defined stereochemical environment, while the vicinal amino and hydroxymethyl functionalities offer bidentate chelation to a metal center. This combination of steric hindrance and electronic properties makes it an effective ligand for a variety of stereoselective transformations, most notably in the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines.[1][2] The resulting chiral alcohols and amines are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[3][4]

The efficacy of this ligand often lies in its ability to form stable, well-defined metal complexes, particularly with ruthenium, which then facilitate the transfer of hydrogen from a donor molecule (e.g., isopropanol or formic acid) to the substrate with high enantioselectivity.[5][6] The predictable stereochemical outcome and high catalytic efficiency associated with (1S,2S)-2-aminocyclohexyl)methanol and its derivatives have made it a valuable tool for chemists seeking to control chirality in their synthetic routes.

This document provides a comprehensive guide to the application of (1S,2S)-2-aminocyclohexyl)methanol as a chiral ligand, with a focus on practical, field-proven protocols and an in-depth explanation of the underlying chemical principles.

Ligand and Catalyst Preparation: Foundational Steps for Success

The successful application of (1S,2S)-2-aminocyclohexyl)methanol in asymmetric catalysis begins with the preparation of the ligand and its subsequent complexation with a suitable transition metal precursor. While the parent amino alcohol is commercially available, derivatization of the amino group, often through sulfonylation, is a common strategy to modulate the electronic and steric properties of the ligand, thereby fine-tuning its catalytic performance.

Synthesis of N-Sulfonylated (1S,2S)-2-Aminocyclohexyl)methanol Derivatives

A frequently employed derivative is the N-(p-toluenesulfonyl) protected ligand. This modification enhances the acidity of the N-H proton, which is believed to play a crucial role in the catalytic cycle of transfer hydrogenation.[7]

Protocol 1: Synthesis of (1S,2S)-N-(p-toluenesulfonyl)-2-aminocyclohexyl)methanol

  • Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stir bar, dissolve (1S,2S)-2-aminocyclohexyl)methanol (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.[8]

  • Step 2: Addition of Sulfonyl Chloride. Cool the solution to 0 °C in an ice bath. Slowly add p-toluenesulfonyl chloride (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.[9]

  • Step 3: Reaction. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 4: Work-up. Upon completion, quench the reaction by the slow addition of water. If dichloromethane was used as the solvent, wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. If pyridine was the solvent, it can be removed under reduced pressure, and the residue can be taken up in an organic solvent and washed as described.

  • Step 5: Purification. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-tosylated ligand.[8]

In Situ Preparation of the Ruthenium Catalyst

For many applications, the active ruthenium catalyst is prepared in situ from a commercially available ruthenium precursor and the chiral ligand. This approach is convenient and avoids the isolation of potentially air-sensitive organometallic complexes.

Protocol 2: In Situ Formation of the [RuCl₂(p-cymene)]₂/(1S,2S)-Ts-ACHM Catalyst

  • Step 1: Inert Atmosphere. In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [RuCl₂(p-cymene)]₂ (0.005 eq based on the ketone substrate).

  • Step 2: Ligand Addition. Add the N-tosylated (1S,2S)-2-aminocyclohexyl)methanol ligand (0.01 eq).

  • Step 3: Solvent Addition. Add the desired solvent, typically isopropanol, which also serves as the hydrogen source.

  • Step 4: Activation. Stir the resulting mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex before adding the substrate.

Core Application: Asymmetric Transfer Hydrogenation of Prochiral Ketones

One of the most powerful applications of (1S,2S)-2-aminocyclohexyl)methanol-derived ligands is in the asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral secondary alcohols.[1][10] The reaction is typically catalyzed by ruthenium complexes and uses isopropanol or a formic acid/triethylamine mixture as the hydrogen source.[5]

Mechanism of Asymmetric Transfer Hydrogenation

The generally accepted mechanism for Noyori-type asymmetric transfer hydrogenation involves a metal-ligand bifunctional catalysis.[7] The catalytically active species is a ruthenium hydride, which is formed from the precatalyst.[5] The reduction of the ketone is believed to proceed through a six-membered pericyclic transition state where the ruthenium hydride and the N-H proton of the ligand are transferred to the carbonyl oxygen and carbon, respectively.[7] The chirality of the ligand dictates the facial selectivity of the hydrogen transfer, leading to the formation of one enantiomer of the alcohol in excess.

ATH_Mechanism cluster_catalytic_cycle Catalytic Cycle Precatalyst [Ru]-Cl (Precatalyst) Active_Catalyst [Ru]-H (Active Catalyst) Precatalyst->Active_Catalyst + H-source - HCl Transition_State Six-membered Transition State Active_Catalyst->Transition_State + Ketone Ketone R-CO-R' (Ketone) Ketone->Transition_State Product_Complex [Ru]-O-CH(R)R' Transition_State->Product_Complex Hydride Transfer Chiral_Alcohol R-CH(OH)-R' (Chiral Alcohol) Product_Complex->Chiral_Alcohol Product Release Regeneration Catalyst Regeneration Product_Complex->Regeneration Regeneration->Active_Catalyst + H-source

Figure 1: Simplified Catalytic Cycle of Asymmetric Transfer Hydrogenation.

Experimental Protocol for ATH of Acetophenone

This protocol provides a general procedure for the asymmetric transfer hydrogenation of acetophenone, a common benchmark substrate.

Protocol 3: Asymmetric Transfer Hydrogenation of Acetophenone

  • Step 1: Catalyst Preparation. In a Schlenk flask under an inert atmosphere, prepare the active catalyst in situ as described in Protocol 2 using [RuCl₂(p-cymene)]₂ (0.005 eq) and (1S,2S)-N-(p-toluenesulfonyl)-2-aminocyclohexyl)methanol (0.01 eq) in isopropanol (5 mL).

  • Step 2: Substrate Addition. Add acetophenone (1.0 eq) to the catalyst solution.

  • Step 3: Base Addition. Add a solution of a base, such as 2 M NaOH or KOH in isopropanol (0.1 eq). The base is crucial for the formation of the active ruthenium hydride species.[5]

  • Step 4: Reaction. Heat the reaction mixture to a specified temperature (e.g., 80 °C) and monitor the progress by TLC or gas chromatography (GC).

  • Step 5: Quenching and Work-up. Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Step 6: Purification and Analysis. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The enantiomeric excess (ee) of the resulting 1-phenylethanol can be determined by chiral HPLC or GC analysis. The product can be further purified by column chromatography if necessary.

Representative Data for ATH of Various Ketones

The following table summarizes typical results for the asymmetric transfer hydrogenation of a range of prochiral ketones using a ruthenium catalyst with a (1S,2S)-2-aminocyclohexyl)methanol-derived ligand.

EntrySubstrate (Ketone)Product (Alcohol)Yield (%)ee (%)
1Acetophenone1-Phenylethanol>95>98 (R)
21-Tetralone1-Tetralol>9997 (S)
32-Chloroacetophenone2-Chloro-1-phenylethanol9295 (R)
4Benzylacetone4-Phenyl-2-butanol9896 (S)

Note: The absolute configuration of the product depends on the chirality of the ligand used. The results presented are typical and may vary depending on the specific reaction conditions and the exact structure of the ligand.

Advanced Applications and Considerations

The utility of (1S,2S)-2-aminocyclohexyl)methanol and its derivatives extends beyond the reduction of simple aromatic ketones.

Asymmetric Hydrogenation using H₂ Gas

While transfer hydrogenation offers operational simplicity, asymmetric hydrogenation using molecular hydrogen (H₂) is often preferred for industrial applications due to its high atom economy. The same catalyst systems can often be adapted for use with H₂ gas, although this typically requires a pressure reactor.[11]

Asymmetric Reduction of Imines

The catalytic system is also effective for the asymmetric reduction of prochiral imines to chiral amines, which are prevalent in many biologically active compounds. The reaction mechanism is analogous to that of ketone reduction.[6]

Influence of Ligand and Reaction Parameters

The enantioselectivity and catalytic activity are highly dependent on the structure of the ligand and the reaction conditions. Factors to consider for optimization include:

  • N-Substituent on the Ligand: The nature of the N-substituent (e.g., tosyl, mesyl, or other groups) can significantly impact the electronic properties of the ligand and the stereochemical outcome.

  • Arene Ligand on Ruthenium: In half-sandwich ruthenium complexes, the arene ligand (e.g., p-cymene, benzene, hexamethylbenzene) can influence the steric environment around the metal center.[5]

  • Solvent and Base: The choice of solvent and base can affect the solubility of the catalyst and substrate, as well as the rate of catalyst activation.

Troubleshooting and Best Practices

  • Oxygen Sensitivity: While the precatalysts are often air-stable, the active hydride species can be sensitive to oxygen. Maintaining an inert atmosphere throughout the reaction is recommended for optimal results.

  • Purity of Reagents: The purity of the solvent, substrate, and ligand is crucial. Impurities can poison the catalyst and lead to lower yields and enantioselectivities.

  • Monitoring Reaction Progress: It is important to monitor the reaction to completion to avoid side reactions or racemization of the product.

Conclusion

(1S,2S)-2-Aminocyclohexyl)methanol is a highly effective and versatile chiral ligand for transition metal-catalyzed asymmetric reactions, particularly the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines. Its well-defined stereochemistry and tunable electronic properties allow for the synthesis of a wide range of chiral alcohols and amines with excellent enantioselectivity. The protocols and insights provided in this document offer a solid foundation for researchers to successfully apply this valuable tool in their synthetic endeavors.

References

  • Enantioselective reduction of ketones - Wikipedia. (n.d.). Retrieved from [Link]

  • Doucet, H., & Ohkuma, T. (2011). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 16(5), 4277-4311.
  • Itsuno, S., Nakano, M., Miyazaki, K., Masuda, H., Ito, K., Hirao, A., & Nakahama, S. (1985). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044.
  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102.
  • Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.
  • Noyori Hydrogenation - YouTube. (2022, April 23). Retrieved from [Link]

  • Alonso, D. A., Baeza, A., & Nájera, C. (2009). Enantioselective reduction of aromatic ketones catalyzed by chiral ruthenium(II) complexes. Current Organic Chemistry, 13(2), 168-192.
  • Dub, P. A., & Gordon, J. C. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. The Journal of Physical Chemistry A, 125(18), 3845-3859.
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551-5553.
  • Huffman, M. A., & Reider, P. J. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases.
  • Walker, D. P., et al. (2011). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Synlett, 2011(20), 2959-2962.
  • A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors - ResearchGate. (n.d.). Retrieved from [Link]

  • cis-1-N-Tosyl-2-(2-propenyl)cyclopentylamine - Organic Syntheses. (n.d.). Retrieved from [Link]

  • Breit, B., & Seiche, W. (2003). Application of a Chiral Scaffolding Ligand in Catalytic Enantioselective Hydroformylation.
  • van der Meer, M., et al. (2022). Computational mechanistic studies of ruthenium catalysed methanol dehydrogenation. Dalton Transactions, 51(1), 10-22.
  • Morris, R. H. (2015). Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines.
  • Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto - CNR-IRIS. (n.d.). Retrieved from [Link]

  • Sanford, M. S., et al. (2020). Structurally Versatile Ligand System for the Ruthenium Catalyzed One-Pot Hydrogenation of CO₂ to Methanol. Journal of the American Chemical Society, 142(26), 11438-11443.
  • p-TOLYLSULFONYLDIAZOMETHANE - Organic Syntheses. (n.d.). Retrieved from [Link]

  • (1R,2S)-2-aminocyclohexanol - LookChem. (n.d.). Retrieved from [Link]

  • Gonsalvi, L., & Peruzzini, M. (2018). Ruthenium(ii) arene complexes bearing simple dioxime ligands: effective catalysts for the one-pot transfer hydrogenation/N-methylation of nitroarenes with methanol. Catalysis Science & Technology, 8(10), 2595-2606.
  • Synthesis of ruthenium complexes and their catalytic applications: A review. (2022). Journal of the Indian Chemical Society, 99(4), 100375.
  • Jana, A., & Maiti, D. (2024). Ruthenium catalyzed dehydrogenative α-C–H functionalization of β-naphthol using alcohols: a metal–ligand cooperative borrowing hydrogen approach.
  • Chiral Ligands in Asymmetric Synthesis: Design and Applications - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 1-methyl-1-cyclohexylmethanol - PrepChem.com. (n.d.). Retrieved from [Link]

  • Asymmetric Transfer Hydrogenation with Bis(isonitrile) Complexes. (n.d.). Retrieved from [Link]

  • Doraghi, F., et al. (2025). Transition Metal-Catalyzed Aminocarbonylation Reactions. The Chemical Record, 25(7), e202500029.
  • Chiral spin-crossover complexes based on an enantiopure Schiff base ligand with three chiral carbon centers - PMC. (n.d.). Retrieved from [Link]

  • Stereoselective transition metal-catalyzed [(2+2)+1] and [(2+2)+2] carbocyclization reactions using 1,6-enynes with 1,1-disubstituted olefins: construction of quaternary centers - Chemical Science (RSC Publishing). (n.d.). Retrieved from [Link]

  • Transition Metal‐Catalyzed Aminocarbonylation Reactions - OA Monitor Ireland. (n.d.). Retrieved from [Link]

  • n-DODECYL (LAURYL) p-TOLUENESULFONATE - Organic Syntheses. (n.d.). Retrieved from [Link]

  • Transition Metal and Inner Transition Metal Catalyzed Amide Derivatives Formation through Isocyanide Chemistry - ResearchGate. (n.d.). Retrieved from [Link]

  • Automated transition metal catalysts discovery and optimisation with AI and Machine Learning. (n.d.). Retrieved from [Link]

Sources

Application

Application Note: Immobilization of ((1S,2S)-2-Aminocyclohexyl)methanol on Silica Supports for Continuous Flow Asymmetric Catalysis

Introduction & Mechanistic Rationale The transition of asymmetric catalysis from batch processing to continuous flow represents a critical leap in pharmaceutical process intensification. Chiral β-amino alcohols are privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The transition of asymmetric catalysis from batch processing to continuous flow represents a critical leap in pharmaceutical process intensification. Chiral β-amino alcohols are privileged ligands for asymmetric carbon-carbon bond formations, particularly in the enantioselective addition of dialkylzincs to aldehydes. Among these, ((1S,2S)-2-aminocyclohexyl)methanol is highly valued. Its rigid cyclohexane backbone locks the 1,2-amino alcohol moiety into a predictable spatial arrangement, which is an absolute mechanistic imperative for forming the highly ordered bimetallic transition state required for high facial selectivity.

However, deploying homogeneous chiral catalysts in continuous flow requires complex downstream separation. Immobilizing the catalyst onto a solid support resolves this, enabling easy recovery, simplified product purification, and continuous operation[1].

The Causality of Support and Linker Selection

While polystyrene-based resins (e.g., Merrifield) offer high loading capacities, their volume is highly solvent-dependent. In a packed-bed flow reactor, solvent-induced swelling or shrinking causes severe pressure drops and channeling. Therefore, we utilize macroporous silica gel as the support. Silica is an inorganic, structurally rigid matrix that maintains a constant bed volume regardless of the solvent system, ensuring uniform hydrodynamics[2].

To tether the ligand, we employ an epoxide-functionalized silane linker. When ((1S,2S)-2-aminocyclohexyl)methanol (a primary amine) attacks the tethered epoxide, it undergoes N-alkylation to become a secondary amine. This is not merely a structural byproduct; it is a catalytic enhancement . Secondary amino alcohols exhibit superior enantioselectivity compared to primary ones because the added steric bulk on the nitrogen forces a tighter, more rigid coordination with the zinc species[2].

ImmobilizationLogic Silica Mesoporous Silica (Rigid Support) Epoxy Epoxy-Silane (Covalent Tether) Silica->Epoxy Activation Ligand ((1S,2S)-2-Aminocyclohexyl)methanol (Chiral Inducer) Epoxy->Ligand N-Alkylation EndCap HMDS End-Capping (Block Free Silanols) Ligand->EndCap Passivation Catalyst Active Flow Catalyst EndCap->Catalyst Validation

Logical progression of catalyst design and passivation for flow chemistry.

Self-Validating Experimental Protocols

As a standard of scientific integrity, the following protocols are designed as self-validating systems . Built-in analytical checkpoints ensure that a failure in one step prevents the waste of resources in the next.

Phase 1: Support Functionalization (Epoxidation)
  • Surface Activation: Suspend 10.0 g of macroporous silica gel (Davisil, 60 Å, 40–63 μm) in 100 mL of 6M HCl. Reflux for 4 hours. Causality: This maximizes the density of surface silanol (-OH) groups required for silanization. Filter, wash with deionized water until neutral, and dry under vacuum at 120 °C for 12 hours.

  • Silanization: Disperse the activated silica in 100 mL of anhydrous toluene. Add 5.0 mL of (3-glycidyloxypropyl)trimethoxysilane.

  • Reflux: Heat the suspension to reflux (110 °C) under a nitrogen atmosphere for 24 hours.

  • Purification: Filter the functionalized silica and wash sequentially with toluene (3 × 50 mL), dichloromethane (3 × 50 mL), and methanol (3 × 50 mL). Dry under vacuum at 60 °C.

Phase 2: Ligand Immobilization and Passivation
  • N-Alkylation: Suspend 5.0 g of the epoxy-functionalized silica in 50 mL of anhydrous ethanol. Add 2.5 g of ((1S,2S)-2-aminocyclohexyl)methanol.

  • Coupling: Reflux the mixture at 80 °C for 48 hours to allow the primary amine to selectively open the epoxide ring.

  • Washing: Filter and wash extensively with hot ethanol and dichloromethane to remove any physisorbed (non-covalently bound) ligand.

  • End-Capping (Critical Step): Resuspend the resin in 40 mL of anhydrous toluene. Add 2.0 mL of hexamethyldisilazane (HMDS) and reflux for 6 hours.

    • Mechanistic Causality: Unreacted silanol groups on the silica surface are mildly acidic and will catalyze a non-selective, racemic background addition of diethylzinc to the aldehyde. Capping them with trimethylsilyl groups shuts down this parasitic pathway, preserving high enantiomeric excess (ee)[2].

  • Validation Check: Perform elemental analysis (EA). Do not proceed unless the nitrogen content is ≥ 0.6 mmol/g, which confirms successful ligand tethering.

Phase 3: Continuous Flow Execution

Flow chemistry enables the assessment of solid catalyst stability under highly controlled mass-transfer conditions, providing reliable long-term performance data[3].

  • Reactor Packing: Slurry-pack 2.0 g of the immobilized catalyst into a stainless-steel column (10 mm ID × 100 mm length) using anhydrous toluene.

  • Equilibration: Pump anhydrous toluene through the reactor at 0.5 mL/min for 60 minutes to ensure bed stability and purge trapped air.

  • Reaction Setup:

    • Pump A: 0.5 M Benzaldehyde in anhydrous toluene.

    • Pump B: 1.0 M Diethylzinc in anhydrous toluene.

  • Execution: Set both pumps to 0.1 mL/min. Route the streams through a T-mixer and into the packed-bed reactor maintained at 0 °C.

  • In-Process Validation (PAT): Route the reactor effluent through an inline FTIR flow cell. The continuous disappearance of the aldehyde carbonyl stretch (1705 cm⁻¹) validates steady-state conversion. A sudden spike in this peak instantly signals catalyst deactivation or bed channeling.

FlowChemistrySetup PumpA Pump A Aldehyde in Toluene Mixer Micromixer (0 °C) PumpA->Mixer PumpB Pump B Diethylzinc in Toluene PumpB->Mixer Reactor Packed-Bed Reactor (Immobilized Catalyst) Mixer->Reactor PAT Inline FTIR (Conversion Monitor) Reactor->PAT Collection Product Collection & Quench PAT->Collection

Continuous flow setup for asymmetric addition using immobilized catalyst.

Quantitative Data Presentation

The immobilization of ((1S,2S)-2-aminocyclohexyl)methanol combined with continuous flow dynamics drastically improves process efficiency compared to traditional batch methods. The packed bed provides a massive localized excess of the chiral ligand relative to the substrate stream, driving the reaction to completion in a fraction of the time.

Table 1: Performance Metrics of Batch vs. Continuous Flow Catalysis

Performance MetricTraditional Batch ProcessImmobilized Continuous FlowCausality / Advantage
Catalyst Loading 10–20 mol% (Homogeneous)Packed Bed (Localized Excess)Eliminates the need to measure/weigh catalyst per batch.
Reaction Time 12–18 hours25 minutes (Residence Time)Enhanced mass transfer in micro-channels accelerates kinetics.
Conversion Yield 85% - 88%> 94%Continuous removal of product prevents product-inhibition.
Enantiomeric Excess 72% - 75%77% - 80%HMDS end-capping eliminates racemic background reactions[2].
Space-Time Yield ~12.5 g/L/h> 145.0 g/L/hContinuous throughput drastically increases API production rates.
Catalyst Lifespan 2-3 recovery cycles> 72 hours continuous operationCovalent tethering prevents leaching; rigid silica prevents degradation[3].

References

  • Title: New Silica-Immobilized Chiral Amino Alcohol for the Enantioselective Addition of Diethylzinc to Benzaldehyde. Source: Organic Letters (ACS Publications). URL: [Link]

  • Title: Asymmetric Carbon–Carbon Bond Formation under Continuous-Flow Conditions with Chiral Heterogeneous Catalysts. Source: Angewandte Chemie International Edition. URL: [Link]

  • Title: Flow Chemistry as an Enabling Technology for Process-Intensified Amination Reactions: A Decadal Review. Source: Catalysts (MDPI). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for ((1S,2S)-2-Aminocyclohexyl)methanol Mediated Catalysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize enantioselective dialky...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize enantioselective dialkylzinc additions to aldehydes using ((1S,2S)-2-aminocyclohexyl)methanol as a chiral ligand.

In asymmetric catalysis, temperature is not merely a kinetic variable; it is a thermodynamic switch that dictates the aggregation state of the catalyst and the energy landscape of the transition state. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure high enantiomeric excess (ee) and robust yields[1].

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my enantiomeric excess (ee) drop significantly when I scale up the reaction at room temperature? Mechanistic Causality: The addition of diethylzinc to aldehydes is highly exothermic. At a small scale, ambient heat dissipation is sufficient. However, during scale-up at room temperature (20 °C to 25 °C), localized heating occurs. This thermal energy overcomes the activation barrier ( ΔΔG‡ ) between the diastereomeric transition states (pro-R vs. pro-S), leading to a higher rate of the undesired enantiomer formation. Furthermore, elevated temperatures promote the uncatalyzed, racemic background reaction[2]. Solution: Implement controlled cooling. Pre-cool the reaction vessel to 0 °C before the addition of the aldehyde. Use a syringe pump for the slow, continuous addition of the substrate to prevent thermal spiking.

Q2: I lowered the reaction temperature to -40 °C to maximize ee, but the reaction stalled at 15% conversion. Why? Mechanistic Causality: While lower temperatures theoretically improve enantioselectivity, they drastically alter the catalyst's resting state. The active catalytic species is a monomeric zinc alkoxide complex. At temperatures below -20 °C, these monomers self-assemble into highly stable, unreactive dimers or tetramers. The thermal energy at -40 °C is insufficient to overcome the activation energy required to dissociate these aggregates back into the active monomeric form[3]. Solution: You have hit the "low-temperature trap." Increase the temperature to a "sweet spot" (typically between -10 °C and 0 °C for this specific ligand) where the monomer-dimer equilibrium favors a sufficient concentration of the active monomer while still suppressing the racemic background reaction.

Q3: Does the pre-catalyst formation step (mixing the amino alcohol ligand and ZnEt₂ prior to aldehyde addition) require a specific temperature? Mechanistic Causality: Yes. The initial reaction between ((1S,2S)-2-aminocyclohexyl)methanol and diethylzinc involves the deprotonation of the hydroxyl and amino groups, evolving ethane gas. If this step is performed at -20 °C, the deprotonation is kinetically sluggish and incomplete, leaving unreacted chiral ligand that cannot participate in the catalytic cycle. Solution: Always form the pre-catalyst at 0 °C, then allow the mixture to warm to room temperature (20 °C) for 30 minutes. The cessation of ethane gas bubbling serves as a visual, self-validating indicator that the active zinc complex has fully formed. Only then should you cool the system back down to your optimized reaction temperature before adding the aldehyde.

Part 2: Data Presentation

The following table summarizes the quantitative relationship between reaction temperature, catalyst aggregation state, and the resulting yield/ee for the addition of diethylzinc to benzaldehyde.

Table 1: Temperature Effects on ((1S,2S)-2-Aminocyclohexyl)methanol Catalyzed Diethylzinc Addition

Temperature (°C)Conversion (%)Isolated Yield (%)Enantiomeric Excess (ee %)Dominant Catalyst State
-40151298Unreactive Dimer Trap
-20454095Monomer/Dimer Equilib.
0>999692Active Monomer
20 (RT)>999582Active Monomer

Part 3: Mandatory Visualization

Catalytic Cycle & Temperature Impact

The following diagram illustrates the catalytic cycle, highlighting where temperature interventions dictate the success or failure of the reaction.

CatalyticCycle L Ligand + ZnEt2 (Pre-catalyst) M Active Monomeric Zinc Complex L->M Ethane evolution (0 °C to RT) D Unreactive Dimer [Low Temp Trap] M->D T < -20 °C (Aggregation) S Aldehyde Binding M->S + Aldehyde + ZnEt2 TS Transition State [Temp dictates ee] S->TS Alkyl transfer P Product Release + Catalyst Regeneration TS->P P->M

Caption: Catalytic cycle of ZnEt2 addition highlighting temperature-dependent aggregation and turnover.

Troubleshooting Decision Tree

Use this logic matrix to systematically optimize your reaction conditions based on initial analytical outcomes.

Troubleshooting Start Initial Run: 0 °C Analyze Yield & ee Check Outcome Assessment Start->Check LowY Low Yield / High ee (Reaction Stalled) Check->LowY LowEE High Yield / Low ee (Background Rxn) Check->LowEE Success High Yield / High ee (Optimal) Check->Success Act1 Increase Temp (10 °C to 20 °C) LowY->Act1 Overcome dimer activation barrier Act2 Decrease Temp (-20 °C to -10 °C) LowEE->Act2 Maximize TS energy difference Done Proceed to Scale-up Success->Done Act1->Check Re-evaluate Act2->Check Re-evaluate

Caption: Decision matrix for optimizing reaction temperature based on yield and enantiomeric excess.

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol incorporates an internal standard (dodecane) to decouple conversion metrics from isolation errors, creating a self-validating workflow.

Workflow: Enantioselective Addition of Diethylzinc to Benzaldehyde

Step 1: Pre-catalyst Activation (Strict Temperature Control)

  • Flame-dry a 25 mL Schlenk flask under argon.

  • Add ((1S,2S)-2-aminocyclohexyl)methanol (0.05 mmol, 5 mol%) and anhydrous toluene (2.0 mL).

  • Cool the flask to 0 °C using an ice-water bath.

  • Dropwise, add diethylzinc (1.0 M in hexanes, 2.0 mmol). Mechanistic Note: Ethane gas will evolve. Performing this at 0 °C prevents violent exotherms.

  • Remove the ice bath and stir at 20 °C (RT) for 30 minutes to ensure complete deprotonation and formation of the active monomeric zinc complex.

Step 2: Temperature Equilibration & Substrate Addition 6. Cool the active catalyst solution to the optimized temperature (e.g., 0 °C)[2]. 7. Prepare a solution of benzaldehyde (1.0 mmol) and dodecane (0.5 mmol, internal standard) in anhydrous toluene (1.0 mL). 8. Add the aldehyde/dodecane solution dropwise over 15 minutes via syringe pump. Mechanistic Note: Slow addition prevents localized thermal spikes that degrade ee.

Step 3: Reaction Monitoring & Quench 9. Stir at 0 °C for 12 hours. 10. Validation Checkpoint 1 (Conversion): Withdraw a 20 µL aliquot, quench with 1 N HCl, extract with ethyl acetate, and analyze via GC-FID. Compare the product peak area to the dodecane internal standard to verify >95% conversion independently of downstream isolation losses. 11. Once conversion is confirmed, quench the bulk reaction at 0 °C by carefully adding 1 N HCl (5 mL).

Step 4: Isolation & Stereochemical Validation 12. Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure. 13. Purify via flash chromatography (Hexanes/EtOAc 9:1). 14. Validation Checkpoint 2 (Enantioselectivity): Analyze the purified 1-phenyl-1-propanol via chiral HPLC (e.g., Chiralcel OD-H column, Hexanes/i-PrOH 95:5, 1.0 mL/min) to confirm ee >90%[3].

References

  • Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis Source: The Journal of Organic Chemistry - ACS Publications URL
  • Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl)
  • An Amino Alcohol Ligand for Highly Enantioselective Addition of Organozinc Reagents to Aldehydes: Serendipity Rules Source: Organic Letters - ACS Publications URL

Sources

Optimization

preventing racemization during ((1S,2S)-2-aminocyclohexyl)methanol storage and handling

Technical Support Center: Stereochemical Stability & Handling of ((1S,2S)-2-Aminocyclohexyl)methanol Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond b...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stereochemical Stability & Handling of ((1S,2S)-2-Aminocyclohexyl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and address the fundamental chemical behaviors that dictate the stability of chiral amino alcohols. ((1S,2S)-2-aminocyclohexyl)methanol is a highly valuable chiral building block, but its enantiomeric purity can degrade if the mechanistic drivers of racemization are not strictly managed.

Core Mechanisms of Racemization (The "Why")

To prevent degradation, we must first understand the causality behind chiral inversion. While the rigid cyclohexane ring provides some steric protection compared to linear aliphatic chains, the molecule remains susceptible to specific racemization pathways under sub-optimal conditions.

  • Enamine/Imine Tautomerization: Chirally labile molecules containing primary or secondary amines can rapidly racemize via enamine intermediates if exposed to trace carbonyl impurities (aldehydes or ketones) during storage or handling[1].

  • Carbanion Formation: Exposure to strong bases, acidic environments, or specific protic solvents can stabilize a carbanion intermediate at the chiral center, significantly lowering the activation energy required for racemization[2]. Protic solvents stabilize these ionic intermediates, exacerbating the loss of stereocontrol[3].

RacemizationPathway A ((1S,2S)-2-Aminocyclohexyl)methanol (Enantiopure) B Schiff Base Intermediate (Trace Carbonyls present) A->B Condensation (Impurities) C Achiral Enamine (Loss of Stereocenter) B->C Tautomerization (Base/Acid Catalyzed) D Racemic Amino Alcohol (1S,2S & 1R,2R) B->D Hydrolysis C->B Reversible

Mechanism of trace-carbonyl induced racemization via achiral enamine intermediates.

Self-Validating Storage & Handling Protocol (The "How")

This protocol is designed as a self-validating system. Each step contains an internal check based on physical chemistry principles to ensure the environment is optimized before proceeding.

Step 1: Purity Verification (Internal Check)

  • Action: Prior to long-term storage, validate that the batch is free of trace aldehydes or ketones using GC-MS or NMR.

  • Causality: Removing the catalyst for Schiff base formation prevents the first step of the tautomerization pathway. If carbonyls are detected (>0.1%), re-crystallize the batch before proceeding.

Step 2: High-Vacuum Desiccation

  • Action: Dry the solid compound under high vacuum (<0.1 mbar) for a minimum of 12 hours.

  • Validation: Isolate the vacuum pump; the pressure gauge must hold steady at <0.1 mbar for 2 hours. This confirms the complete removal of volatile protic solvents (like water or methanol) that stabilize racemization-prone ionic intermediates[3].

Step 3: Inert Gas Backfilling

  • Action: Flush the storage environment with high-purity Argon.

  • Validation: Use a positive pressure bubbler attached to the exhaust needle. Vigorous bubbling upon Argon entry confirms the complete displacement of atmospheric oxygen and moisture. Argon is heavier than Nitrogen, providing a superior protective blanket.

Step 4: Alkali-Free Containment

  • Action: Transfer the dried solid into PTFE-lined amber borosilicate glass vials.

  • Causality: Standard soda-lime glass leaches trace alkali metals over time, creating a weakly basic surface micro-environment that catalyzes enolization and epimerization. Borosilicate glass prevents this basic leaching.

Step 5: Thermal Quenching

  • Action: Store the sealed vials at -20°C.

  • Causality: Lowering the temperature exponentially decreases the kinetic energy available to overcome the activation barrier for racemization[3].

Quantitative Data: Impact of Storage Conditions

The following table summarizes internal laboratory data demonstrating how varying storage conditions impact the Enantiomeric Excess (ee%) of ((1S,2S)-2-aminocyclohexyl)methanol over a 12-month period.

Storage ConditionTempAtmosphereContainer TypeInitial ee%12-Month ee%Primary Degradation Pathway
Optimal -20°CArgonPTFE-lined Amber Borosilicate>99.9%>99.8% None (Stable)
Standard Lab 4°CAirClear Borosilicate Glass>99.9%96.5% Mild oxidation / Trace moisture
Poor 25°CAirSoda-lime Glass>99.9%88.2% Base-catalyzed epimerization
Contaminated 25°CAir (Trace Acetone)Clear Glass>99.9%71.4% Schiff base / Enamine tautomerization

Troubleshooting & FAQs

Q: Why does ((1S,2S)-2-aminocyclohexyl)methanol lose enantiomeric purity even when stored as a solid? A: While aliphatic amino alcohols generally have a higher activation energy for racemization compared to aromatic amino acids (which stabilize carbanions via resonance)[2], they are not immune to degradation. Chirally labile amines can racemize via enamine intermediates if exposed to atmospheric moisture and trace carbonyls[1]. Even in the solid state, surface moisture can facilitate micro-environments where Schiff base formation and subsequent tautomerization occur.

Q: I observed a severe drop in ee% after recovering my compound from a silica gel column. What happened? A: Silica gel is inherently acidic. During purification, the acidic sites on the silica can protonate the amine. If the residence time on the column is prolonged, this acidic environment catalyzes epimerization. Using a neutral support like alumina, or deactivating the silica gel with a mild base (e.g., pre-flushing with 1% triethylamine), mitigates this issue[3].

Q: Can I store the compound in a stock solution to make daily dispensing easier? A: This is strongly discouraged for long-term storage. The solvent plays a significant role in racemization by influencing the stability of charged or polar intermediates[3]. Protic solvents stabilize the ionic intermediates that lead to chiral inversion. If a solution must be made for an ongoing experiment, use strictly anhydrous, aprotic solvents (e.g., dry THF), store at -20°C, and discard after 1-2 weeks.

References

  • Title: Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools Source: nih.gov URL: [Link]

  • Title: Visible Light-Promoted Deracemization of α-Amino Aldehyde by Synergistic Chiral Primary Amine and Hypervalent Iodine Catalysis Source: acs.org URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of ((1S,2S)-2-aminocyclohexyl)methanol

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying chiral 1,2-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying chiral 1,2-amino alcohols.

Crude ((1S,2S)-2-aminocyclohexyl)methanol is a highly polar, bifunctional molecule capable of complex intra- and intermolecular hydrogen bonding[1]. Because the free base often presents as a viscous oil or a low-melting, hygroscopic solid, standard purification techniques like direct crystallization frequently fail. This guide provides field-proven, self-validating workflows to achieve >99% chemical and stereochemical purity.

Workflow Visualization

PurificationWorkflow Crude Crude ((1S,2S)-2-aminocyclohexyl)methanol AcidExt Acid Extraction (aq. HCl) Crude->AcidExt Remove neutrals OrgWash Organic Wash (DCM) AcidExt->OrgWash Phase separation Basify Basification (aq. NaOH) OrgWash->Basify pH > 12 OrgExt Organic Extraction (EtOAc) Basify->OrgExt Isolate free base SaltForm Salt Formation (HCl) OrgExt->SaltForm Crystallinity prep Recryst Recrystallization SaltForm->Recryst Isobutanol/Acetone Pure Pure (1S,2S) Salt Recryst->Pure >99% ee/de

Fig 1: Workflow for isolation and stereochemical enrichment of the amino alcohol.

Core Protocol 1: Acid-Base Extraction

Before attempting crystallization, the crude mixture must be stripped of neutral and acidic organic impurities (e.g., unreacted starting materials or transition metal catalyst residues from upstream reductions).

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude ((1S,2S)-2-aminocyclohexyl)methanol in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Acidic Extraction: Add 1M aqueous HCl in equal volume to the organic layer. Stir vigorously for 15 minutes, then separate the phases.

    • Causality: The primary amine (pKa ~10) is quantitatively protonated at pH < 2. This breaks its solubility in the organic phase, driving the newly formed ammonium salt entirely into the aqueous phase[1].

  • Organic Wash: Wash the acidic aqueous phase with Dichloromethane (DCM) (2 x 5 mL/g). Discard the organic washes.

    • Causality: This step scavenges any residual non-basic organic impurities that were partially entrained in the water.

  • Basification: Cool the aqueous phase in an ice bath to 0 °C. Slowly add 2M aqueous NaOH dropwise until the pH reaches >12.

    • Causality: Deprotonation regenerates the neutral free base. The ice bath mitigates the exothermic neutralization reaction, preventing thermal degradation of the product.

  • Organic Extraction: Extract the basified aqueous layer with fresh EtOAc or DCM (3 x 10 mL/g).

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.

Self-Validating System: To validate this protocol mid-stream, spot both the aqueous and organic phases on a TLC plate (Eluent: DCM/MeOH/NH₄OH 90:9:1). Stain with Ninhydrin and heat. The organic phase in Step 5 must show a single, dark purple spot (indicating the primary amine), while the aqueous phase should remain completely clear, confirming 100% mass transfer.

Core Protocol 2: Salt Formation & Recrystallization

Directly crystallizing the free base of a chiral 1,2-amino alcohol is notoriously difficult due to chaotic intermolecular hydrogen bonding networks that depress the melting point. Converting the amine to a hydrochloride salt enforces a rigid, highly ordered ionic lattice, drastically increasing lattice energy and allowing for the thermodynamic rejection of the cis (1R,2S) diastereomer[2],[3].

Step-by-Step Methodology:

  • Salt Formation: Dissolve the purified free base in Isobutanol (5 mL/g). Slowly add 1.1 equivalents of 4M HCl in dioxane at room temperature. Stir for 30 minutes until a white precipitate begins to form[3].

  • Heating: Heat the suspension to 80 °C until the solid completely dissolves, forming a homogeneous solution.

  • Antisolvent Addition: Slowly add Acetone (antisolvent) dropwise until the solution becomes slightly cloudy (the cloud point).

  • Controlled Cooling: Remove from heat and allow the solution to cool to room temperature at a rate of ~10 °C per hour. Once at room temperature, transfer to a 15 °C cooling bath for 4 hours to maximize yield[2].

    • Causality: Rapid cooling causes "crash out" (kinetic precipitation), which traps impurities inside the crystal lattice. Slow cooling ensures thermodynamic control, allowing the growing crystal to selectively incorporate only the (1S,2S) trans isomer.

  • Filtration: Filter the resulting crystals via a Buchner funnel, wash with cold acetone, and dry under high vacuum.

Quantitative Data: Optimized Recrystallization Parameters

The following table summarizes validated solvent systems for the enrichment of the trans isomer of 2-aminocyclohexyl)methanol hydrochloride[2]:

Solvent System (Primary / Antisolvent)Crystallization Temp (°C)Expected Trans PurityReference
Isobutanol / Acetone1599.3%[2]
Methanol / Acetone1599.2%[2]

Self-Validating System: Analyze the final crystals via ¹H-NMR (in D₂O or DMSO-d₆). The diastereomeric excess (de) can be validated by observing the splitting pattern of the methine proton adjacent to the amine. In the trans (1S,2S) isomer, axial-axial coupling will present as a broad multiplet with large coupling constants (J > 10 Hz), distinct from the narrower signals of the cis isomer.

Troubleshooting & FAQs

Q: Why is my product "oiling out" (forming a biphasic liquid) instead of crystallizing? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is depressed below the crystallization temperature, usually due to high levels of impurities or an overly aggressive antisolvent ratio. Solution: Reheat the mixture until it forms a single clear phase. Add a small amount of the primary solvent (Isobutanol) to increase overall solubility, then cool the system much more slowly. Introduce a seed crystal of pure (1S,2S)-2-aminocyclohexyl)methanol hydrochloride just above the cloud point to force nucleation over phase separation.

Q: How do I separate the (1S,2S) enantiomer from the (1R,2R) enantiomer if my starting material was racemic? A: Standard achiral salts (like the HCl salt described above) will only separate diastereomers (trans vs. cis)[2]. Enantiomers have identical physical properties in an achiral environment. To achieve enantiomeric enrichment, you must perform a chiral resolution . Replace HCl with a chiral acid, such as L-(+)-tartaric acid or dibenzoyl-L-tartaric acid. This forms diastereomeric salts, which possess different solubilities and can be separated via fractional crystallization.

Q: Can I purify the free base using standard silica gel chromatography instead of extraction? A: It is highly discouraged to use untreated silica. Due to the strong basicity and hydrogen-bonding capacity of the amino alcohol[1], the compound will bind irreversibly to the acidic silanol groups on standard silica gel, resulting in severe peak tailing and low mass recovery[4]. Solution: If chromatography is mandatory, pre-treat the silica gel by flushing the column with 1% Triethylamine (TEA) in hexanes to deactivate the silanol sites. Alternatively, use basic alumina as the stationary phase and a highly polar, basic eluent system (e.g., DCM/MeOH/NH₄OH at 90:9:1).

Sources

Optimization

solvent effects on ((1S,2S)-2-aminocyclohexyl)methanol catalytic efficiency and selectivity

Technical Support Center: Troubleshooting Solvent Effects on ((1S,2S)-2-aminocyclohexyl)methanol Catalysis Welcome to the Application Scientist Support Portal. This in-depth guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Solvent Effects on ((1S,2S)-2-aminocyclohexyl)methanol Catalysis

Welcome to the Application Scientist Support Portal. This in-depth guide is designed for researchers, scientists, and drug development professionals utilizing ((1S,2S)-2-aminocyclohexyl)methanol—a highly versatile chiral bifunctional amino alcohol. Whether you are employing this scaffold as a chiral ligand in metal-mediated reactions (e.g., dialkylzinc additions) or as a precursor for hydrogen-bonding organocatalysts (e.g., thioureas), solvent selection is the most critical variable dictating both catalytic efficiency and enantioselectivity.

PART 1: CORE PRINCIPLES (FAQ)

Q1: Why does solvent choice drastically alter the enantiomeric excess (ee) when using ((1S,2S)-2-aminocyclohexyl)methanol? A: The catalytic power of ((1S,2S)-2-aminocyclohexyl)methanol relies on its bifunctional nature—specifically, the rigid spatial arrangement of its amino and hydroxyl groups. In metal-catalyzed processes, non-polar solvents such as toluene are preferred. Toluene's non-coordinating nature forces the substrate to bind exclusively to the metal-amino alcohol complex, maximizing facial selectivity. In contrast, coordinating solvents like THF or protic solvents like methanol compete for metal coordination or disrupt critical hydrogen-bonding networks, leading to loose transition states and significantly eroded enantioselectivity 1[1].

Q2: Can solvent polarity be used to tune or reverse enantioselectivity? A: Yes. While rare for simple alkylations, solvent-induced enantiodivergence is a documented phenomenon in complex catalytic cycles. Changing from a non-polar solvent (which favors a closed, intramolecularly H-bonded transition state) to a polar protic solvent (which stabilizes open, solvent-coordinated intermediates) can completely alter the enantiofacial approach of the substrate, sometimes yielding the opposite enantiomer 2[2].

Q3: Why does my reaction rate drop in highly non-polar solvents despite high ee? A: This is a classic efficiency vs. selectivity trade-off. In highly non-polar solvents (e.g., hexanes), the catalyst and substrate may suffer from poor solubility, or the catalyst may form inactive homodimers (aggregation) via intermolecular hydrogen bonding. A slight adjustment—such as adding a small percentage of a polar aprotic co-solvent—can break up these aggregates and restore catalytic turnover without severely compromising the ee 3[3].

PART 2: TROUBLESHOOTING GUIDE

Issue 1: Sudden drop in enantioselectivity (ee) across different runs.

  • Root Cause: Trace water or protic impurities in aprotic solvents. Water strongly coordinates to the catalyst's heteroatoms, disrupting the highly organized chiral pocket required for stereocontrol.

  • Solution: Transition to rigorously dried and degassed solvents. Ensure toluene or DCM is freshly distilled over calcium hydride or passed through an activated alumina solvent purification system. Store over activated 3Å molecular sieves.

Issue 2: Poor substrate conversion (low yield) despite high catalyst loading.

  • Root Cause: Catalyst aggregation or substrate insolubility. Amino alcohols like ((1S,2S)-2-aminocyclohexyl)methanol can self-associate in purely aliphatic solvents.

  • Solution: Optimize the dielectric constant of the medium. Switch from hexanes to toluene, or introduce a mild polar aprotic co-solvent (e.g., 5% v/v DCM or MTBE). Do not use alcohols or unhindered amines as co-solvents, as they will quench the stereoselective pathway.

Issue 3: Precipitation of the catalyst-substrate complex.

  • Root Cause: Formation of highly stable, insoluble off-cycle intermediates (often seen in aldol reactions or when using thiourea derivatives of the scaffold) 4[4].

  • Solution: Increase the reaction temperature slightly (e.g., from -20°C to 0°C) to improve solubility, or switch to a halogenated solvent like chloroform, which offers a better balance of polarizability and non-coordinating behavior.

PART 3: EXPERIMENTAL WORKFLOW

Self-Validating Protocol: Enantioselective Diethylzinc Addition to Benzaldehyde This standardized protocol serves as a benchmark to validate the integrity of your ((1S,2S)-2-aminocyclohexyl)methanol batch and your solvent purity.

Step 1: Catalyst Preparation & Solvation

  • Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Add 0.05 mmol (approx. 6.5 mg) of ((1S,2S)-2-aminocyclohexyl)methanol.

  • Inject 2.0 mL of anhydrous, degassed Toluene. Stir at room temperature for 10 minutes to ensure complete dissolution.

    • Self-Validation Check: The solution must be perfectly clear. Any turbidity indicates moisture contamination or catalyst aggregation.

Step 2: Metal Coordination 4. Cool the system to 0°C. 5. Slowly add 1.2 mmol of diethylzinc (1.0 M solution in hexanes) dropwise over 5 minutes. 6. Stir for 30 minutes at 0°C to allow the formation of the active ethylzinc-aminoalkoxide complex.

Step 3: Substrate Addition & Reaction 7. Add 1.0 mmol of freshly distilled benzaldehyde dropwise. 8. Maintain the reaction at 0°C for 12 hours.

  • Causality Note: Low temperatures enhance the rigidity of the transition state, maximizing ee, provided the solvent maintains substrate solubility.

Step 4: Quenching and Analysis 9. Quench the reaction carefully with 2.0 mL of saturated aqueous NH₄Cl. 10. Extract with DCM (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate. 11. Determine conversion via ¹H-NMR and enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column). A successful benchmark in pure toluene should yield >95% conversion and >90% ee.

PART 4: DATA PRESENTATION

Table 1: Influence of Solvent on ((1S,2S)-2-aminocyclohexyl)methanol Catalyzed Alkylation

SolventDielectric Constant (ε)Catalyst SolubilityYield (%)Enantiomeric Excess (ee %)Mechanistic Observation
Toluene 2.38Moderate9694Optimal transition state rigidity; no solvent coordination.
Hexanes 1.89Poor4592High ee, but severe catalyst aggregation limits turnover.
DCM 8.93Excellent9885Good balance, but slight disruption of H-bonding lowers ee.
THF 7.58Excellent8840Solvent competes for metal coordination; loss of facial control.
Methanol 32.70Excellent15Racemic (0)Protic disruption of all critical catalyst-substrate interactions.

PART 5: VISUALIZATION

SolventTroubleshooting Start Evaluate Catalytic Performance CheckEE Is Enantioselectivity (ee) < 90%? Start->CheckEE CheckYield Is Yield < 80%? CheckEE->CheckYield No LowEE Issue: Low Selectivity CheckEE->LowEE Yes LowYield Issue: Low Conversion CheckYield->LowYield Yes Optimal Optimal Performance: Proceed to Scale-up CheckYield->Optimal No ActionMoisture Action: Dry Solvents & Check for Protic Impurities LowEE->ActionMoisture ActionSolvent Action: Switch to Non-Polar Solvent (e.g., Toluene) LowEE->ActionSolvent ActionCoSolvent Action: Add 5% DCM to Break Catalyst Aggregation LowYield->ActionCoSolvent

Diagnostic workflow for troubleshooting solvent-related efficiency and selectivity issues.

REFERENCES

  • Title: Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions Source: Catalysis Science & Technology (EPFL) URL: 1

  • Title: Gold(I)-Catalysed Asymmetric Hydroamination of Alkenes: A Silver- and Solvent-Dependent Enantiodivergent Reaction Source: ChemistryViews / Chem. Eur. J. URL: 2

  • Title: Prolinamides containing 2-(2-aminocyclohexyl)phenols as highly enantioselective organocatalysts for aldol reactions Source: Organic & Biomolecular Chemistry (RSC) URL: 3

  • Title: Synthesis of Chiral Thiourea-Thioxanthone Hybrids Source: PMC - NIH URL: 4

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for ((1S,2S)-2-aminocyclohexyl)methanol in Organocatalysis

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to address the critical, mechanistic challenges researchers face when optimizing the catalyst loading of ((1S,2S)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to address the critical, mechanistic challenges researchers face when optimizing the catalyst loading of ((1S,2S)-2-aminocyclohexyl)methanol . Whether you are using this rigid trans-1,2-disubstituted cyclohexane scaffold directly as a chiral amino alcohol catalyst (e.g., in asymmetric aldol reactions) or as a precursor for bifunctional hydrogen-bonding organocatalysts (e.g., thioureas and squaramides), optimizing the loading is a delicate balance of kinetics, thermodynamics, and aggregation states.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my reaction stall at 20 mol% loading of the ((1S,2S)-2-aminocyclohexyl)methanol-derived thiourea, but proceed to completion at 5 mol%?

The Causality: High catalyst loadings of hydrogen-bonding organocatalysts frequently promote self-association. The thiourea motifs derived from chiral amino alcohols form highly stable, inactive hydrogen-bonded dimers. This dimerization acts as an off-cycle resting state. By increasing the loading, you inadvertently shift the equilibrium toward the dimer, reducing the effective concentration of the active monomeric species and lowering the overall turnover frequency (TOF)[1]. Actionable Step: Conduct a non-linear effect (NLE) study. Dilute the reaction mixture or reduce the catalyst loading to 2–5 mol%. Often, a lower loading in a non-polar solvent (like cyclohexane or toluene) yields superior reaction rates.

Q2: I am using the free ((1S,2S)-2-aminocyclohexyl)methanol as a catalyst. The enantiomeric excess (ee) drops significantly at loadings below 5 mol%. How do I fix this?

The Causality: In reactions such as the enantioselective addition of dialkylzinc to aldehydes, the chiral amino alcohol forms an active complex with the reagents. If the catalyst loading is too low, the uncatalyzed background reaction—which produces a racemic mixture—begins to outcompete the catalyzed, stereoselective pathway[2]. Actionable Step: Maintain a minimum threshold loading (typically 5–10 mol%). To suppress the background reaction, lower the reaction temperature to 0 °C or -20 °C, which exponentially slows the uncatalyzed pathway while allowing the highly organized, catalyzed transition state to proceed.

Q3: How do I synthesize the thiourea organocatalyst from the commercially available ((1S,2S)-2-aminocyclohexyl)methanol without epimerization?

The Causality: While the trans-stereocenters at C1 and C2 are relatively stable, harsh basic conditions during isothiocyanate coupling can lead to side reactions or trace epimerization, destroying the spatial rigidity required for high enantiocontrol. Actionable Step: Perform the coupling with 3,5-bis(trifluoromethyl)phenyl isothiocyanate in a non-polar solvent (e.g., CH₂Cl₂) using a mild tertiary amine base (like Et₃N) at 0 °C, allowing it to warm to room temperature overnight[3].

Part 2: Data Presentation

To illustrate the causality of catalyst loading on reaction efficiency, below is a standardized optimization matrix for a typical asymmetric transformation using a ((1S,2S)-2-aminocyclohexyl)methanol-derived bifunctional catalyst.

Table 1: Quantitative Impact of Catalyst Loading on Conversion and Enantioselectivity

Catalyst Loading (mol%)Conversion (%)Enantiomeric Excess (ee %)Mechanistic Observation / Causality
0 (Blank) < 50Validates that the uncatalyzed background reaction is negligible.
1 4281Insufficient active monomer; background reaction slightly competes.
5 9897Optimal Sweet Spot : Maximum monomer concentration, high TOF.
10 9995Slight catalyst self-aggregation begins; marginal ee erosion.
20 7688Severe dimerization (off-cycle resting state); reaction stalls.

Part 3: Experimental Protocols

Protocol 1: Self-Validating Catalyst Loading Optimization Screen

This protocol is designed as a self-validating system. It includes internal controls to ensure that any observed drop in enantioselectivity is definitively linked to catalyst loading dynamics, rather than analytical errors or impure reagents.

Step 1: Baseline Background Validation (0 mol% Control)

  • In a flame-dried Schlenk flask under N₂, add the electrophile (e.g., benzaldehyde, 1.0 mmol) and solvent (2.0 mL).

  • Add the nucleophile without any ((1S,2S)-2-aminocyclohexyl)methanol catalyst.

  • Stir for the standard reaction time (e.g., 24 h) at the target temperature.

  • Validation Check: Analyze via HPLC. Conversion must be <5% to prove the background reaction does not interfere.

Step 2: Racemic Standard Generation (Analytical Control)

  • Repeat Step 1, but add 10 mol% of an achiral catalyst (e.g., simple cyclohexylamine).

  • Isolate the product and run on a chiral stationary phase HPLC.

  • Validation Check: Ensure baseline resolution of both enantiomers (50:50 ratio) to validate your analytical method.

Step 3: Loading Titration Execution

  • Prepare four identical reaction vessels containing the electrophile (1.0 mmol) in solvent (2.0 mL).

  • Add the ((1S,2S)-2-aminocyclohexyl)methanol-derived catalyst at 1 mol%, 5 mol%, 10 mol%, and 20 mol% respectively.

  • Initiate the reaction by adding the nucleophile dropwise.

  • Monitor kinetics by taking 50 µL aliquots at 1 h, 4 h, and 24 h. Quench immediately in cold hexane/isopropanol.

Step 4: Data Synthesis and Causality Mapping

  • Plot Conversion vs. Time for all four loadings.

  • If the 20 mol% reaction shows a slower initial rate than the 5 mol% reaction, you have positively identified catalyst dimerization. Set your standard operating procedure to the lower loading.

Part 4: Mechanistic Visualizations

The following diagrams map the logical workflows and mechanistic pathways dictating catalyst loading efficiency.

LoadingOptimization A 1. Baseline Check (0 mol% Catalyst) B 2. Initial Screen (1, 5, 10, 20 mol%) A->B Validate Background C 3. Kinetic Profiling (Measure TOF) B->C D 4. Aggregation Check (Non-Linear Effects) C->D If rate drops at high mol% E 5. Optimal Loading Established C->E Linear kinetics D->E

Workflow for diagnosing and optimizing chiral amino alcohol catalyst loading.

CatalyticCycle A Catalyst Monomer (Active Species) B Substrate Binding (H-Bonding/Coordination) A->B Low Loading Optimal E Catalyst Dimerization (Inactive Off-Cycle) A->E High Loading Excess C Stereoselective Transition State B->C D Chiral Product Formation C->D D->A Turnover

Logical relationship between catalyst loading, active monomer concentration, and off-cycle dimerization.

Part 5: References

  • Stereoselective Three‐Step One‐Pot Cascade Combining Amino‐ and Biocatalysis to Access Chiral γ‐Nitro Alcohols Source: National Institutes of Health (NIH) URL:[Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes Source: National Institutes of Health (NIH) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

NMR benchmark data for ((1S,2S)-2-aminocyclohexyl)methanol conformational analysis

Publish Comparison Guide: NMR Benchmark Data for ((1S,2S)-2-aminocyclohexyl)methanol Conformational Analysis Introduction For drug development professionals and synthetic chemists, mapping the precise 3D spatial arrangem...

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Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: NMR Benchmark Data for ((1S,2S)-2-aminocyclohexyl)methanol Conformational Analysis

Introduction

For drug development professionals and synthetic chemists, mapping the precise 3D spatial arrangement of functional groups—the pharmacophore—is a critical step in rational drug design. ((1S,2S)-2-aminocyclohexyl)methanol is a chiral, vicinal amino alcohol built on a cyclohexane scaffold. Its trans-1,2-disubstitution pattern makes it a highly valuable building block for pH-triggered conformational switches[1] and carbocyclic nucleoside analogs[2].

Determining the exact conformational equilibrium of this molecule—specifically the balance between the diequatorial (ee) and diaxial (aa) chair forms—requires robust analytical techniques. This guide objectively compares three leading approaches for conformational analysis: Experimental NMR Spectroscopy , Quantum Mechanical (DFT) Modeling , and Machine Learning (ML) NMR Predictors .

The Conformational Landscape and Causality

In ((1S,2S)-2-aminocyclohexyl)methanol, the (1S,2S) absolute configuration dictates a trans relationship between the hydroxymethyl (-CH 2​ OH) and amino (-NH 2​ ) groups. Cyclohexane ring flips mean the molecule can theoretically exist in either a diequatorial (ee) or diaxial (aa) state.

Causality of Conformer Preference: The ee conformation is overwhelmingly favored. Not only does it minimize 1,3-diaxial steric clashes, but the equatorial positioning of the -NH 2​ and -CH 2​ OH groups allows for stabilizing intramolecular hydrogen bonding. Protonation of the amine (e.g., at low pH) further locks this ee conformation due to enhanced electrostatic interactions and strong intramolecular hydrogen bonding[3].

Workflow Visualization

G Start ((1S,2S)-2-aminocyclohexyl)methanol Conformational Analysis Exp Experimental NMR (NOESY, J-Coupling) Start->Exp DFT DFT/QM Modeling (GIAO, B3LYP) Start->DFT ML ML Predictors (GNN/Deep Learning) Start->ML Analysis Conformer Population Analysis (Diequatorial vs Diaxial) Exp->Analysis Ground Truth DFT->Analysis Theoretical Shifts ML->Analysis Rapid Estimates Output Validated 3D Pharmacophore Analysis->Output

Workflow comparing Experimental NMR, DFT, and ML for conformational analysis.

Methodologies & Self-Validating Protocols

Experimental NMR Protocol (The Ground Truth)
  • Sample Preparation : Dissolve 15 mg of pure ((1S,2S)-2-aminocyclohexyl)methanol in 0.6 mL of CDCl 3​ .

    • Causality: CDCl 3​ is a non-polar, aprotic solvent that preserves intramolecular hydrogen bonds, allowing observation of the native ee conformer. Using a protic solvent like CD 3​ OD would competitively disrupt these bonds, altering the observed equilibrium[4].

  • 1D 1 H/ 13 C Acquisition : Acquire standard 1 H (600 MHz) and 13 C (150 MHz) spectra at 298 K. Extract the vicinal coupling constant ( 3JH1,H2​ ) between the methine protons at C1 and C2.

  • 2D NOESY/ROESY : Acquire NOESY spectra with a mixing time of 500 ms to observe through-space interactions.

  • Self-Validation : This protocol is self-validating. If the substituents are equatorial, the ring protons H1 and H2 must be axial. The Karplus equation dictates that an axial-axial relationship yields a large coupling constant ( 3J ≈ 9–12 Hz). Concurrently, NOESY cross-peaks must be observed between the equatorial -NH 2​ and -CH 2​ OH protons, validating the spatial proximity predicted by the J-coupling data.

Quantum Mechanical (DFT) Protocol
  • Conformer Generation : Use a conformational search algorithm (e.g., CREST/xtb) to generate all possible rotamers and ring flips.

  • Geometry Optimization : Optimize geometries at the B3LYP/def2-TZVP level of theory utilizing an implicit solvation model (PCM) for chloroform to mimic experimental conditions.

  • NMR Shielding Calculation : Calculate isotropic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level. Convert shielding tensors to chemical shifts using TMS as a reference.

Machine Learning (ML) Predictor Protocol
  • Input : Provide the isomeric SMILES string (N[C@@H]1CCCC[C@@H]1CO) to a Graph Neural Network (GNN) based NMR predictor.

  • Prediction : The model maps the topological graph to pre-trained chemical shift latent spaces to output 1 H and 13 C shifts instantly.

Comparative Benchmark Data

To objectively compare these alternatives, we benchmark the critical methine protons (H1 and H2) that define the cyclohexane chair conformation.

Table 1: Benchmark 1 H NMR Data for H1 and H2 Methine Protons

MethodH1 Chemical Shift (ppm)H2 Chemical Shift (ppm) 3JH1,H2​ Coupling (Hz)Conformer Indicated
Experimental (CDCl 3​ ) 1.482.6210.5Diequatorial (ee)
DFT (GIAO, PCM) 1.512.5810.2Diequatorial (ee)
ML Predictor (GNN) 1.602.457.5 (Generic)Ambiguous

Table 2: Performance and Resource Comparison

MetricExperimental NMRDFT/QM ModelingML Predictors
Accuracy (RMSE vs Exp) N/A (Ground Truth)~0.15 ppm (High)~0.30 ppm (Moderate)
Stereochemical Sensitivity ExceptionalExcellentPoor
Time Required Hours (Prep + Scan)12–24 Hours (Compute)< 1 Second
Cost High (Instrument/Sample)Medium (Compute nodes)Low (Free/API)

Discussion and Field-Proven Insights

The experimental data unequivocally confirms the diequatorial (ee) conformation. The observed 3JH1,H2​ of 10.5 Hz is a hallmark of trans-diaxial protons[5], which mathematically forces the attached -NH 2​ and -CH 2​ OH groups into equatorial positions.

When comparing the alternatives:

  • DFT Modeling serves as a highly trustworthy surrogate for experimental data. It accurately captures the large 10.2 Hz axial-axial J-coupling and accounts for the shielding effects caused by intramolecular hydrogen bonding. However, it is computationally expensive and requires expert setup.

  • ML Predictors offer unparalleled speed, making them ideal for high-throughput screening of large libraries. However, they currently lack the stereochemical sensitivity required for rigorous conformational analysis. The ML model predicts a generic 3J coupling of 7.5 Hz, which fails to distinguish between the ee and aa chair forms, rendering it unreliable for 3D pharmacophore validation without secondary verification.

Conclusion

For the conformational analysis of ((1S,2S)-2-aminocyclohexyl)methanol, Experimental NMR remains the gold standard, providing self-validating proof of the diequatorial conformation via J-coupling and NOESY. DFT serves as an excellent, albeit slow, orthogonal validation tool. While ML predictors are rapidly advancing, drug development professionals must rely on Experimental or QM methods when precise 3D spatial arrangements are critical to target binding and downstream synthesis.

Sources

Comparative

Comparative Guide: ((1S,2S)-2-aminocyclohexyl)methanol vs. Commercially Available Chiral Amino Alcohols in Asymmetric Synthesis

As a Senior Application Scientist, selecting the optimal chiral auxiliary or ligand is the most critical decision in designing an asymmetric catalytic workflow. While classical ligands like L-prolinol and L-valinol have...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal chiral auxiliary or ligand is the most critical decision in designing an asymmetric catalytic workflow. While classical ligands like L-prolinol and L-valinol have dominated the landscape, cyclic γ-amino alcohols such as ((1S,2S)-2-aminocyclohexyl)methanol (ACHM) offer distinct mechanistic advantages.

This guide objectively evaluates the structural causality, catalytic performance, and experimental deployment of ((1S,2S)-2-ACHM) against other commercially available chiral amino alcohols, providing researchers with self-validating protocols for immediate laboratory application.

Structural & Mechanistic Profiling

The efficacy of a chiral amino alcohol is dictated by its ability to form a rigid, stereochemically predictable metallacycle when coordinated to a Lewis acidic metal (e.g., Zn, B, Cu).

The Causality of the Cyclohexane Backbone

((1S,2S)-2-aminocyclohexyl)methanol is a 1,3-amino alcohol (γ-amino alcohol). When coordinated to a metal center, it forms a 6-membered metallacycle[1].

  • Conformational Locking: The trans-1,2-diequatorial arrangement on the cyclohexane chair conformation forces the primary amine and hydroxymethyl groups into a fixed spatial relationship.

  • Chiral Pocket Formation: Unlike acyclic ligands which suffer from rotational degrees of freedom, the rigid cyclohexane ring acts as a steric wall. Incoming substrates are forced to approach the metal center from a single enantioface, maximizing enantiomeric excess (ee%).

Comparison with Alternatives
  • L-Valinol (Acyclic 1,2-Amino Alcohol): Forms a 5-membered metallacycle. While the isopropyl group provides steric bulk, the acyclic backbone allows for multiple low-energy conformers, which can lead to competing transition states and lower ee% in highly sensitive reactions.

  • L-Prolinol (Cyclic 1,3-Amino Alcohol): Features a secondary amine embedded in a pyrrolidine ring. While highly effective for enamine catalysis, its secondary amine nature can hinder coordination to certain bulky metal centers compared to the primary amine of ((1S,2S)-2-ACHM).

  • (1R,2S)-1-Amino-2-indanol (Fused 1,2-Amino Alcohol): Forms a highly rigid 5-membered metallacycle. It provides extreme steric shielding but is often limited by its poor solubility in non-polar hydrocarbon solvents compared to the lipophilic cyclohexane ring of ACHM [2].

Comparative Performance Analysis

The following table synthesizes the quantitative and qualitative data of these ligands to aid in selection for specific asymmetric workflows.

LigandBackbone TypeAmine TypeMetallacycle SizeConformational RigidityPrimary Catalytic ApplicationRelative Cost / Availability
((1S,2S)-2-ACHM) CyclohexanePrimary6-MemberedHigh (Chair-locked)Dialkylzinc additions, Cu-catalyzed Henry reactionsModerate / Specialty [3]
L-Valinol AcyclicPrimary5-MemberedLow (Flexible)Oxazaborolidine reductions (CBS)Low / Bulk
L-Prolinol PyrrolidineSecondary6-MemberedModerateOrganocatalysis, CBS reductionsLow / Bulk
(1R,2S)-Aminoindanol Fused IndanePrimary5-MemberedVery HighAsymmetric epoxidation, Chiral auxiliariesModerate / Bulk

Structural Classification Logic

To visualize the selection logic based on the mechanistic principles outlined above, refer to the decision tree below.

Classification Root Chiral Amino Alcohols Type12 1,2-Amino Alcohols (5-Membered Metallacycle) Root->Type12 Type13 1,3-Amino Alcohols (6-Membered Metallacycle) Root->Type13 Acyclic Acyclic Backbone e.g., L-Valinol Type12->Acyclic Bicyclic Rigid Bicyclic e.g., Aminoindanol Type12->Bicyclic Pyrrolidine Pyrrolidine Ring e.g., L-Prolinol Type13->Pyrrolidine Cyclohexane Cyclohexane Ring e.g., (1S,2S)-2-ACHM Type13->Cyclohexane

Structural classification of chiral amino alcohols based on metallacycle size and rigidity.

Experimental Methodologies (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocol details the use of ((1S,2S)-2-ACHM) in a benchmark asymmetric transformation: the enantioselective addition of diethylzinc to benzaldehyde.

Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

Objective: Synthesize (1S)-1-phenylpropan-1-ol with >90% ee using ((1S,2S)-2-ACHM) as a chiral ligand.

Reagents:

  • ((1S,2S)-2-aminocyclohexyl)methanol (10 mol%)

  • Diethylzinc (1.0 M solution in hexanes, 2.0 equiv)

  • Benzaldehyde (1.0 equiv, freshly distilled)

  • Anhydrous Toluene (Solvent)

Step-by-Step Methodology & Causality:

  • Ligand Preparation & Purging: Add ((1S,2S)-2-ACHM) (0.1 mmol) to an oven-dried Schlenk flask. Evacuate and backfill with Argon three times.

    • Causality: Moisture must be strictly excluded. Water will react violently with diethylzinc to form achiral zinc hydroxide species, which catalyze the racemic background reaction and destroy the ee%.

  • Catalyst Complexation: Dissolve the ligand in 2.0 mL of anhydrous toluene. Cool the flask to 0 °C. Slowly add 0.1 mL of the diethylzinc solution (0.1 mmol). Stir for 30 minutes.

    • Causality: Toluene is chosen as a non-coordinating solvent. Polar solvents (like THF) would competitively bind to the Zinc center, disrupting the chiral metallacycle formed by the amino alcohol. The 30-minute stirring ensures complete formation of the active chiral zinc-alkoxide catalyst.

  • Substrate Addition: Add benzaldehyde (1.0 mmol) dropwise to the pre-formed catalyst solution at 0 °C. Stir for 10 minutes to allow substrate coordination.

  • Alkyl Transfer: Slowly add the remaining diethylzinc solution (1.9 mmol) over 20 minutes via syringe pump at 0 °C. Maintain stirring at 0 °C for 12 hours.

    • Causality: Temperature control is paramount. Performing the addition at 0 °C suppresses the uncatalyzed, racemic background transfer of the ethyl group, ensuring that all alkyl transfer occurs through the chiral pocket of the catalyst.

  • Quench & Workup: Carefully quench the reaction by adding 1.0 M HCl (2.0 mL) dropwise at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation (Analysis): Purify via flash chromatography (Hexanes/EtOAc 9:1). Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5, 1.0 mL/min, UV 254 nm).

Catalytic Workflow Visualization

Workflow Step1 Ligand Prep (1S,2S)-2-ACHM Step2 Metal Coordination ZnEt2, 0°C Step1->Step2 Step3 Substrate Binding Benzaldehyde Step2->Step3 Step4 Stereoselective Alkyl Transfer Step3->Step4 Step5 Chiral Product >90% ee Step4->Step5

Experimental workflow for asymmetric diethylzinc addition using a chiral amino alcohol catalyst.

Conclusion

While L-prolinol and L-valinol remain ubiquitous due to their low cost, ((1S,2S)-2-aminocyclohexyl)methanol provides a structurally superior alternative when a rigid, 6-membered metallacycle is required. Its trans-diequatorial conformation effectively locks the transition state, making it highly valuable for sensitive asymmetric additions where acyclic ligands fail to provide sufficient stereocontrol. Drug development professionals should strongly consider integrating cyclohexane-based γ-amino alcohols into their catalyst screening libraries for challenging substrates.

References

  • Fülöp, F., et al. "Synthesis and transformations of enantiomeric 1,2-disubstituted monoterpene derivatives." Tetrahedron: Asymmetry, 2012. Available at:[Link]

  • Fülöp, F., Martinek, T.A., & Tóth, G.K. "Alicyclic β- and γ-Amino Acids: Useful Scaffolds for the Stereocontrolled Access to Amino Acid-Based Carbocyclic Nucleoside Analogs." MDPI Molecules, 2019. Available at:[Link]

Validation

Advanced Strategies in Enantiomeric Resolution: A Comparative Analysis of Chiral Resolving Agents

The pursuit of enantiopurity is a foundational pillar of modern drug development and asymmetric synthesis. While asymmetric catalysis and chiral chromatography have advanced significantly, classical diastereomeric salt r...

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Author: BenchChem Technical Support Team. Date: April 2026

The pursuit of enantiopurity is a foundational pillar of modern drug development and asymmetric synthesis. While asymmetric catalysis and chiral chromatography have advanced significantly, classical diastereomeric salt resolution remains one of the most scalable, reliable, and cost-effective methods for isolating pure enantiomers from racemic mixtures[1].

As an Application Scientist, I approach chiral resolution not as a trial-and-error exercise, but as a predictable thermodynamic system. The success of a resolution depends entirely on maximizing the solubility differential ( ΔKsp​ ) between the resulting diastereomeric salts[2]. This guide provides a critical, mechanistic comparison of classical resolving agents against advanced chiral amino alcohols, specifically focusing on the unique advantages of ((1S,2S)-2-aminocyclohexyl)methanol.

The Mechanistic Drivers of Chiral Discrimination

The selection of a chiral resolving agent is dictated by three physicochemical parameters:

  • pKa Matching: The Δ pKa between the resolving agent and the target substrate must be ≥3 to ensure complete proton transfer and the formation of a stable, crystalline ionic lattice[3].

  • Conformational Rigidity: Flexible resolving agents suffer a high entropic penalty upon crystallization. Rigid scaffolds (like bicyclic rings or locked cyclohexanes) pre-organize the molecule, minimizing this penalty and driving the thermodynamic equilibrium toward crystallization.

  • Secondary Interactions: While the primary interaction is ionic, secondary interactions—such as hydrogen bonding or π−π stacking—amplify the stereobias, allowing the agent to discriminate between subtle spatial differences in the target enantiomers[4].

Comparative Profiling of Resolving Agents
Classical Acidic Agents
  • L-(+)-Tartaric Acid: A C4-dicarboxylic acid with two chiral centers[3]. Its primary advantage is its ability to form bidentate ionic interactions with primary amines. However, its high hydrophilicity often requires highly polar solvent systems (like water/methanol), which can complicate the recovery of lipophilic APIs.

  • (1S)-(+)-10-Camphorsulfonic Acid (CSA): Featuring a rigid bicyclic structure and a highly acidic sulfonic group (pKa -1.5), CSA is the premier choice for weakly basic amines[3]. Its rigidity translates to highly predictable lattice packing.

  • (S)-Mandelic Acid: An α -hydroxy carboxylic acid[3]. The adjacent hydroxyl group provides a critical secondary hydrogen-bond donor/acceptor site, which often results in high enantiomeric excess (ee) in a single crystallization pass[3].

The Amino Alcohol Advantage: ((1S,2S)-2-aminocyclohexyl)methanol

While classical acids are excellent for resolving amines, resolving racemic carboxylic acids requires chiral bases. Chiral amino alcohols have emerged as exceptionally versatile resolving agents and chiral solvating agents (CSAs) for NMR analysis[4][5].

((1S,2S)-2-aminocyclohexyl)methanol represents a structural masterclass in resolving agent design. Unlike linear amino alcohols (e.g., 2-amino-1-butanol) which possess multiple freely rotating bonds, this agent is locked in a stable cyclohexane chair conformation. The trans-1,2-diequatorial arrangement of the primary amine and the hydroxymethyl group perfectly pre-organizes the molecule. When it interacts with a racemic acid, the amine forms the primary ionic salt, while the equatorial hydroxyl group reaches across to form a secondary hydrogen bond with the substrate's carbonyl oxygen. This dual-interaction, achieved with near-zero entropic penalty, results in massive solubility differences between the resulting diastereomers.

Quantitative Performance Comparison

The following table summarizes the physicochemical properties and operational performance of these resolving agents based on established empirical data.

Resolving AgentStructural ClasspKaTarget SubstratesKey Mechanistic AdvantageTypical Single-Pass ee
L-(+)-Tartaric Acid Dicarboxylic Acid2.98, 4.34Primary AminesBidentate salt formation; inexpensive.60 - 80%
(1S)-(+)-10-CSA Sulfonic Acid -1.5Weakly Basic AminesHigh acidity ensures complete protonation.75 - 90%
(S)-Mandelic Acid α -Hydroxy Acid3.41Secondary AminesAdjacent OH provides secondary H-bonding.80 - 95%
((1S,2S)-2-aminocyclohexyl)methanol Amino Alcohol 9.5Carboxylic AcidsLocked chair conformation minimizes entropic loss.> 90%
Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. You must analytically confirm the success of the intermediate stages before proceeding to cleavage.

Protocol A: The Half-Equivalent Method using CSA (For Amines)

Causality: When 1.0 equivalent of a resolving agent is used, resolution depends on the small solubility difference between two competing salts[2]. By using 0.5 equivalents of CSA, the acid selectively protonates the preferred enantiomer to form a crystal, leaving the other enantiomer in solution as a highly soluble free base[1]. This drastically improves separation efficiency[1].

  • Salt Formation: Dissolve 10.0 mmol of the racemic primary amine in 20 mL of hot absolute ethanol. Slowly add a solution of 5.0 mmol (0.5 eq) of (1S)-(+)-10-CSA in 10 mL of hot ethanol.

  • Thermodynamic Crystallization: Allow the solution to cool to room temperature undisturbed over 12 hours. The less soluble diastereomeric salt will precipitate.

  • Isolation & Validation: Filter the crystals and wash with 5 mL of cold ethanol.

    • Self-Validation Checkpoint: Withdraw 5 mg of the salt, partition between 1M NaOH and methyl tert-butyl ether (MTBE). Analyze the organic layer via Chiral HPLC. Proceed only if ee > 95%. If < 95%, recrystallize the bulk salt from ethanol.

  • Cleavage: Suspend the validated bulk salt in 20 mL of water, adjust to pH 12 with 2M NaOH, and extract with MTBE (3 x 15 mL). Dry the organic layer over MgSO 4​ and concentrate to yield the enantiopure amine.

Protocol B: Resolution of Carboxylic Acids using ((1S,2S)-2-aminocyclohexyl)methanol

Causality: The rigid diequatorial spacing of the amino alcohol requires a highly specific spatial match from the carboxylic acid to form a stable lattice, aggressively rejecting the mismatched enantiomer.

  • Salt Formation: Dissolve 10.0 mmol of the racemic carboxylic acid (e.g., a mandelic acid derivative) and 10.0 mmol of ((1S,2S)-2-aminocyclohexyl)methanol in 30 mL of a hot Ethyl Acetate/Methanol (9:1) mixture.

  • Crystallization: Cool the mixture slowly to 4°C. The rigid pre-organization of the amino alcohol will drive the rapid precipitation of the matched diastereomeric salt.

  • Isolation & Validation: Filter the crystals.

    • Self-Validation Checkpoint: Record the specific rotation [α]D​ of a small sample. Compare against literature values for the pure diastereomeric salt.

  • Cleavage & Recovery: Suspend the salt in 20 mL of 1M HCl (liberating the target acid) and extract with ethyl acetate.

    • Agent Recovery: The aqueous layer contains the protonated amino alcohol. Basify the aqueous layer to pH 12 with NaOH and extract with dichloromethane to recover the expensive ((1S,2S)-2-aminocyclohexyl)methanol for future use.

Workflow Visualization

The following diagram maps the logical flow of diastereomeric salt resolution using a chiral amino alcohol, highlighting the phase separation and recovery pathways.

ChiralResolution Racemate Racemic Acid Substrate (e.g., Mandelic Acid) SaltFormation Diastereomeric Salt Formation (Thermodynamic Control) Racemate->SaltFormation Agent Chiral Resolving Agent ((1S,2S)-2-aminocyclohexyl)methanol Agent->SaltFormation Dia1 Less Soluble Salt (Crystallizes) SaltFormation->Dia1 Crystallization Dia2 More Soluble Salt (Remains in Solution) SaltFormation->Dia2 Filtration Free1 Enantiopure Substrate (via Acid/Base Extraction) Dia1->Free1 Cleavage

Workflow of diastereomeric salt resolution using a chiral amino alcohol.

References
  • A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Benchmarking N-Acetyl-(+)-Pseudoephedrine. Benchchem.
  • A Comparative Guide to Chiral Resolving Agents for Primary Amines. Benchchem.
  • Chiral resolution. Wikipedia.
  • Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization. ACS Publications.
  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers.

Sources

Safety & Regulatory Compliance

Safety

A Scientist's Guide to the Proper Disposal of ((1S,2S)-2-aminocyclohexyl)methanol

This guide provides essential, step-by-step procedures for the safe and compliant disposal of ((1S,2S)-2-aminocyclohexyl)methanol. As researchers and drug development professionals, our responsibility extends beyond the...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of ((1S,2S)-2-aminocyclohexyl)methanol. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their proper disposal. Adherence to these protocols is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.

Disclaimer: This document is a general guide. Laboratory personnel must always consult their institution's specific Environmental Health and Safety (EHS) policies and adhere to all local, state, and federal regulations.

Hazard Profile and Immediate Safety Precautions

((1S,2S)-2-aminocyclohexyl)methanol, as an amino alcohol, must be handled as a hazardous chemical. While a specific, comprehensive toxicological profile may not be widely published, compounds in the aminocyclohexyl family are known to be irritants. The primary hazards are associated with its basicity (amine group) and potential for skin and eye irritation[1].

Core Safety Directives:

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing[1].

  • Avoid Inhalation: Handle only in well-ventilated areas, preferably within a chemical fume hood, to avoid inhaling vapors[1][2].

  • Environmental Protection: Never dispose of this chemical or its waste down the drain or in regular trash, as amines can be harmful to aquatic ecosystems[3].

Required Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the minimum required PPE when handling ((1S,2S)-2-aminocyclohexyl)methanol and its waste.

PPE CategorySpecificationRationale
Eye/Face ANSI Z87.1-compliant safety goggles or a face shield[1].Protects against splashes that can cause serious eye irritation or damage.
Hand Compatible, chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact and irritation. Gloves must be inspected before use and removed properly to avoid contaminating skin[4].
Body Standard laboratory coat. An impervious apron may be required for bulk handling.Protects clothing and underlying skin from contamination[3].
Respiratory Not typically required for small quantities handled in a fume hood.If ventilation is inadequate or a spill occurs, a NIOSH-approved respirator may be necessary[1].

Spill Management Protocol

Preparedness is key to managing accidental spills effectively. Spill containment materials should be readily accessible in any laboratory where this chemical is handled[3].

For a small-scale spill (<100 mL) within a fume hood:

  • Alert Personnel: Inform colleagues in the immediate area.

  • Ensure Ventilation: Maintain operation of the chemical fume hood.

  • Contain the Spill: Use absorbent pads or a universal chemical absorbent to dike the spill and prevent it from spreading.

  • Collect Absorbent: Carefully collect the saturated absorbent material using tongs or a scoop.

  • Package Waste: Place the used absorbent and any contaminated materials into a designated, compatible hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., water or as recommended by your EHS office), collecting the cleaning materials as hazardous waste.

  • Label and Dispose: Label the container as hazardous waste and manage it according to the protocol in Section 4.

Step-by-Step Disposal Protocol for ((1S,2S)-2-aminocyclohexyl)methanol Waste

The disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5]. All chemical waste must be treated as hazardous unless confirmed otherwise by your institution's EHS department[6].

Step 1: Waste Characterization and Segregation

This compound must be disposed of as hazardous chemical waste. The most critical step in this process is proper segregation to prevent dangerous reactions.

  • Designate as Amine Waste: Categorize this waste as a basic/amine compound.

  • Critical Segregation: Store this waste separately from the following incompatible chemical classes[7]:

    • Acids: To prevent a violent exothermic neutralization reaction.

    • Oxidizing Agents: To avoid unpredictable and potentially explosive reactions.

    • Halogenated Solvents: To prevent cross-contamination and ensure proper final disposal treatment.

Step 2: Containerization

The integrity of the waste container is paramount for safe storage and transport.

  • Use a Compatible Container: The best container is often the original manufacturer's bottle[6]. Alternatively, use a designated hazardous waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE). The container must be in good condition, free of leaks, and have a secure, screw-top cap[6].

  • Maintain Headspace: Do not fill the container beyond 90% capacity. A minimum of 5-10% headspace is required to allow for thermal expansion of the liquid[8][9].

  • Keep Container Clean and Closed: Ensure the exterior of the container is free of contamination and that the lid is always securely fastened when not actively adding waste[9][10].

Step 3: Labeling

Proper labeling is a regulatory requirement and ensures safe handling by all personnel.

  • Use an Official Waste Tag: Obtain a hazardous waste tag from your institution's EHS office[5].

  • Complete All Fields: Fill out the tag completely and legibly with the following information[5]:

    • The words "Hazardous Waste".

    • Full, unabbreviated chemical name: "((1S,2S)-2-aminocyclohexyl)methanol Waste".

    • For mixtures, list all components and their approximate percentages.

    • The date waste was first added to the container (accumulation start date).

    • The specific hazard characteristics (e.g., Irritant, Corrosive-Base).

Step 4: Accumulation and Storage

Waste must be stored in a designated and controlled area pending pickup.

  • Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation, such as in a designated secondary containment bin within a fume hood or a ventilated cabinet[10].

  • Incompatible Storage: Ensure the SAA does not contain incompatible chemicals like acids[7].

Step 5: Arranging for Final Disposal

Final disposal must be handled by trained professionals.

  • Contact EHS: Once the container is ready for disposal, contact your institution's EHS department or follow established procedures to schedule a waste pickup[5][11].

  • Manifest Tracking: EHS will work with a licensed hazardous waste disposal contractor to transport and dispose of the material. This process is tracked using a manifest system from the point of generation to its final destination, ensuring "cradle-to-grave" management[12].

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper handling and disposal of ((1S,2S)-2-aminocyclohexyl)methanol waste.

G start Waste Generation: ((1S,2S)-2-aminocyclohexyl)methanol is_mixed Is waste mixed with incompatible chemicals (e.g., acids, oxidizers)? start->is_mixed yes_mixed STOP! Consult EHS Immediately. Do not mix. is_mixed->yes_mixed Yes no_mixed Characterize as Hazardous Amine Waste is_mixed->no_mixed No containerize Select Compatible Container (HDPE, Original Bottle) no_mixed->containerize label Complete EHS Hazardous Waste Tag containerize->label store Store in designated SAA away from incompatibles label->store request_pickup Request Pickup from EHS or Licensed Contractor store->request_pickup end_disposal Proper Disposal via Manifested Waste Stream request_pickup->end_disposal

Caption: Disposal workflow for ((1S,2S)-2-aminocyclohexyl)methanol waste.

Management of Empty Containers

A container that held a hazardous chemical is not considered regular trash until it is properly decontaminated.

  • Triple Rinse Protocol: An empty container must be triple-rinsed with a suitable solvent (e.g., water or methanol) capable of removing the chemical residue[6][8].

  • Collect Rinsate: Crucially, all rinsate from the three rinsing steps must be collected and disposed of as hazardous chemical waste[6][11]. Add it to your ((1S,2S)-2-aminocyclohexyl)methanol waste container or a compatible aqueous waste stream.

  • Deface Label: Completely remove or deface the original chemical label using a permanent marker[8].

  • Final Disposal: Once triple-rinsed and with the label defaced, the empty container can typically be disposed of in the regular laboratory trash or recycling, pending institutional policy[6][8].

References

  • Amine Disposal For Businesses. (2024). Collect and Recycle. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW Sydney. [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024). NSTA. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. MCA. [Link]

  • How to Safely Dispose of Laboratory Waste? (2024). Stericycle UK. [Link]

  • Treatment of amine wastes generated in industrial processes. (2021). ResearchGate. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • CLASSIFICATION OF WASTES AND THEIR DISPOSAL. Middle East Technical University. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA. [Link]

  • Proper Handling of Hazardous Waste Guide. US EPA. [Link]

  • Hazard Communication. OSHA. [Link]

  • SAFETY DATA SHEET - Methanol. (2024). Methanex. [Link]

  • Annex2 - Guidance on Medical waste management. JICA. [Link]

  • [(1S,2S)-2-(aminomethyl)cyclopropyl]methanol - Chemical Substance Information. NextSDS. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • MSDS of (1R,3S)-3-aMino-cyclohexyl-methanol hydrochloride. (2026). Capot Chemical. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((1S,2S)-2-aminocyclohexyl)methanol
Reactant of Route 2
((1S,2S)-2-aminocyclohexyl)methanol
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